4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUVQVCSPXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216587 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851634-60-1 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Analytical Characterization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
This guide provides an in-depth analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. Given its role as a specialized building block, publicly available data on its specific physicochemical properties are limited. Therefore, this document focuses not only on the known attributes but also on the robust analytical methodologies required to characterize such a compound, offering a framework for researchers and drug development professionals.
Molecular Profile and Strategic Importance
This compound (CAS No. 851634-60-1) is a derivative of the tetrahydrobenzothiophene scaffold. This class of compounds is of significant interest as the saturated cyclohexane ring offers a three-dimensional geometry that can be advantageous for binding to biological targets compared to its flat, aromatic counterpart, benzothiophene. The aldehyde functional group at the 3-position is a versatile chemical handle, enabling a wide range of subsequent chemical transformations for library synthesis and lead optimization.[1]
Its primary utility is as a synthetic intermediate for producing more complex molecules, particularly in the development of novel therapeutic agents targeting areas like neurological disorders and oncology.[1]
Chemical Structure
The molecule consists of a thiophene ring fused to a cyclohexane ring, with an aldehyde group attached to the thiophene ring.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
Direct experimental data for this compound is not widely published. The following table summarizes its known identifiers and physical state. The absence of values for properties like boiling and melting points underscores the need for the rigorous experimental characterization detailed in the subsequent sections.
| Property | Value | Source |
| CAS Number | 851634-60-1 | [2] |
| Molecular Formula | C₉H₁₀OS | [2] |
| Molecular Weight | 166.24 g/mol | [2] |
| Physical State | Liquid | Chem-Impex[1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Data not available, expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | [2] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Recommended Analytical Workflow for Characterization
For a compound with limited published data, a multi-technique approach is essential to unambiguously confirm its structure and purity. The following workflow represents a self-validating system for characterization.
Caption: Standard workflow for the characterization of a synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the number of unique carbon atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm . This significant downfield shift is characteristic of aldehyde protons.[3]
-
Thiophene Proton (C²-H): A singlet is expected between δ 7.5-8.0 ppm . Its position is influenced by the electron-withdrawing aldehyde group and the sulfur atom.
-
Aliphatic Protons (CH₂): The four methylene groups on the saturated ring are not equivalent. Protons at C4 and C7 (adjacent to the thiophene ring) would likely appear as multiplets around δ 2.5-2.9 ppm . Protons at C5 and C6 would appear as a more complex multiplet further upfield, around δ 1.7-2.0 ppm .
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): Expected in the far downfield region, δ 180-190 ppm .
-
Thiophene Carbons: Four signals are expected in the aromatic/olefinic region (δ 120-150 ppm ).
-
Aliphatic Carbons (CH₂): Four distinct signals are expected in the upfield region (δ 20-30 ppm ).
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H acquisition (e.g., 16-32 scans, 30° pulse, 2-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is ideal for rapidly identifying the presence of key functional groups, which have characteristic vibrational frequencies. For this molecule, the most critical absorption would be the carbonyl (C=O) stretch of the aldehyde.
Predicted Key IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ . The conjugation with the thiophene ring would likely place it at the lower end of this range.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
sp² C-H Stretch (Thiophene): A medium absorption band is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .
-
sp³ C-H Stretch (Aliphatic): Strong, sharp absorption bands are expected just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .
-
C=C Stretch (Thiophene): Medium-to-weak absorptions are expected in the 1400-1600 cm⁻¹ region.
Experimental Protocol (ATR-FTIR for Liquids):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula. Fragmentation patterns can also offer structural clues that corroborate NMR and IR data.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺•): A strong peak is expected at m/z = 166 , corresponding to the molecular weight of C₉H₁₀OS.
-
Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak (at m/z = 168) with an intensity of approximately 4.4% relative to the M+ peak, which is a key diagnostic feature.
-
Key Fragments: Expect a significant fragment at m/z = 165 from the loss of a hydrogen atom (M-1), and at m/z = 137 from the loss of the aldehyde group (M-CHO).
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer source where it is ionized (e.g., by a 70 eV electron beam in EI mode).
-
Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the fragmentation pattern with the expected structure. The retention time from the GC provides an indication of purity.
Synthesis and Reactivity
While various synthetic routes are possible, a common and logical approach to this molecule is the Vilsmeier-Haack formylation of the 4,5,6,7-tetrahydrobenzo[b]thiophene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile to install the aldehyde group onto the electron-rich thiophene ring.
The reactivity of the aldehyde group makes this compound a valuable intermediate. It can readily undergo:
-
Reductive amination: To form amines.
-
Wittig reactions: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
Safety and Handling
-
Hazard Classification: This compound is classified as an irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
References
-
Chem-Impex International, Inc. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Retrieved January 23, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Preamble: The Analytical Imperative
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The heterocyclic compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a versatile synthetic intermediate, serving as a scaffold for novel therapeutic agents targeting a range of conditions.[1][2][3] Its value lies in the unique electronic and steric properties conferred by the fusion of a partially saturated carbocycle with an aromatic thiophene ring bearing a reactive aldehyde moiety. This guide presents a systematic, multi-technique approach to the complete structure elucidation of this molecule, framed not as a mere sequence of steps, but as a logical, self-validating workflow. We will demonstrate how data from orthogonal analytical methods are integrated to build an unassailable structural proof, reflecting the rigorous standards of modern chemical research.
Foundational Analysis: Molecular Formula and Functional Group Identification
The first phase of any structure elucidation puzzle is to define the fundamental constraints: the elemental composition and the primary functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
1.1. High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The choice of HRMS over standard-resolution MS is deliberate. While standard MS provides the nominal mass, HRMS delivers a highly accurate mass measurement (typically to within 5 ppm), which is critical for calculating a unique and unambiguous elemental formula. This initial step is paramount, as it validates the molecular identity and immediately flags any unexpected products from the synthesis.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ionization mode to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to calculate the most probable elemental formula based on the exact mass.
For this compound (C₉H₁₀OS), the expected exact mass for the neutral molecule is 166.0452 Da. The experimentally observed m/z for the [M+H]⁺ ion should align precisely with the calculated value of 167.0525 Da, confirming the elemental composition.
1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy provides a rapid and definitive "fingerprint" of the functional groups within the molecule. The vibrational frequencies of specific bonds are highly characteristic. For this target, we are looking for conclusive evidence of the aldehyde and the specific combination of aromatic and aliphatic C-H bonds.
Protocol: FTIR Analysis via ATR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4] Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Data Interpretation: The resulting spectrum provides a wealth of structural information. The key is to correlate observed absorption bands with specific functional groups, validating the fragments suggested by the molecular formula.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |
| ~2930, ~2850 | Medium | Aliphatic C-H Stretch | Confirms the presence of the saturated -CH₂- groups in the ring. |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) | Diagnostic peak for the aldehyde functional group. |
| ~1665 | Strong | Conjugated C=O Stretch | Confirms the aldehyde carbonyl, conjugated with the thiophene ring. |
| ~1550 | Medium | Thiophene Ring C=C Stretch | Indicates the presence of the aromatic-like heterocyclic ring. |
| ~750 | Medium | C-S Stretch | Suggests the presence of the thiophene sulfur atom.[5] |
This FTIR data provides strong, direct evidence for the key aldehyde and tetrahydrobenzothiophene moieties.
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A suite of 1D and 2D NMR experiments is used to assemble the molecular puzzle piece by piece.
2.1. ¹H NMR: Proton Environment and Connectivity
Expertise & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms and aromatic rings cause "deshielding," shifting signals downfield. Spin-spin coupling (J-coupling) between adjacent, non-equivalent protons causes signals to split, providing direct evidence of connectivity.
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence (e.g., 'zg30') is used. Ensure a sufficient number of scans (typically 8-16) for good signal-to-noise.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.85 | s | 1H | H-8 (CHO) | Highly deshielded proton of the electron-deficient aldehyde group. |
| ~7.70 | s | 1H | H-2 | Proton on the electron-rich thiophene ring, deshielded by aromaticity. |
| ~2.80 | t | 2H | H-4 | Aliphatic protons adjacent (allylic) to the thiophene ring, causing deshielding. |
| ~2.65 | t | 2H | H-7 | Aliphatic protons adjacent (allylic) to the thiophene ring, causing deshielding. |
| ~1.85 | m | 4H | H-5, H-6 | Standard aliphatic protons in the saturated ring, overlapping in a multiplet. |
2.2. ¹³C NMR: The Carbon Skeleton
Expertise & Causality: ¹³C NMR reveals all unique carbon atoms in the molecule. Like ¹H NMR, the chemical shifts are indicative of the carbon's environment (sp³, sp², sp hybridization; proximity to electronegative atoms).
Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~182.5 | C-8 (CHO) | Highly deshielded carbonyl carbon. |
| ~145.0 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~141.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~138.0 | C-2 | Protonated sp² carbon of the thiophene ring. |
| ~135.0 | C-3 | Quaternary sp² carbon of the thiophene ring, attached to the aldehyde. |
| ~25.5 | C-4 | sp³ carbon adjacent to the thiophene ring. |
| ~24.8 | C-7 | sp³ carbon adjacent to the thiophene ring. |
| ~22.5 | C-5 | sp³ carbon in the saturated ring. |
| ~22.3 | C-6 | sp³ carbon in the saturated ring. |
2.3. 2D NMR: The Self-Validating Connectivity Map
While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. These experiments are the ultimate tool for creating a self-validating structural proof.
Workflow: Integrated 2D NMR Analysis
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. For example, it will show a cross-peak connecting the proton signal at δ ~7.70 (H-2) with the carbon signal at δ ~138.0 (C-2), and the aliphatic protons with their respective carbons. This step rigorously assigns each C-H pair.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A crucial observation would be the correlation pathway: H-4 ↔ H-5 ↔ H-6 ↔ H-7 . This unequivocally confirms the sequence of methylene groups in the six-membered ring and distinguishes the H-4/H-7 protons from the H-5/H-6 protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. It connects the fragments validated by other techniques.
Key Expected HMBC Correlations:
-
Aldehyde to Ring: The aldehyde proton (H-8, δ ~9.85) will show a strong correlation to the quaternary thiophene carbon C-3 (δ ~135.0), definitively placing the aldehyde group at the 3-position.
-
Thiophene Proton Linkages: The thiophene proton H-2 (δ ~7.70) will correlate to C-3, C-3a, and C-7a, locking down the thiophene ring structure and its fusion points.
-
Ring Fusion Confirmation: The aliphatic H-4 protons (δ ~2.80) will show correlations to the ring-fusion carbon C-3a and the thiophene carbon C-3. Symmetrically, the H-7 protons (δ ~2.65) will correlate to the other ring-fusion carbon, C-7a. These correlations are the ultimate proof of the fused ring system.
// Define the molecule structure using nodes mol [label=<
C
C
//
\
C
C
S
|
|
C=O
H
|
H
CH₂
CH₂
CH₂
CH₂
>];// Draw HMBC correlations mol:h8:e -> mol:c3:w [color="#4285F4", label=" H8->C3", fontcolor="#4285F4"]; mol:h2:e -> mol:c3:w [label=" H2->C3", fontcolor="#EA4335"]; mol:h2:e -> mol:c3a:s [label=" H2->C3a", fontcolor="#EA4335"]; mol:c4:n -> mol:c3a:s [label=" H4->C3a", fontcolor="#34A853"]; mol:c7:n -> mol:c7a:s [label=" H7->C7a", fontcolor="#FBBC05"]; } dot Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion: A Unified Structural Hypothesis
The structure of this compound is confirmed through a logical and hierarchical workflow. HRMS establishes the exact elemental formula (C₉H₁₀OS). FTIR confirms the presence of the critical aldehyde, thiophene, and saturated aliphatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The combined, consistent, and cross-validating nature of this data provides irrefutable proof of the assigned structure, enabling researchers and drug development professionals to proceed with confidence in their subsequent applications of this valuable molecule.
References
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, M. A. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science, 10, 2306-2322. Retrieved from [Link]
- Shaabani, A., et al. (2017). A new methodology for the synthesis of 2-aminothiophenes with a Gewald strategy realized in eutectic solvents. RSC Advances, 7(64), 40455-40461.
-
Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742. Retrieved from [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Papitha, C. B., et al. (2017). Phytochemical investigation, gas chromatography–mass spectrometry, and Fourier transform infrared analysis in adventitious roots of Ficus benghalensis L. International Journal of Green Pharmacy, 11(2). Retrieved from [Link]
-
Malkov, G., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6656–6681. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[6][7]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 19(02), 318-333.
-
Malkov, G., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2019). FTIR Analysis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
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4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular characteristics, including its precise molecular weight and formula, and present a detailed exploration of its synthesis, with a focus on the mechanistic underpinnings of the Gewald reaction. Furthermore, this guide will illuminate the compound's role as a versatile building block in the development of novel therapeutics, particularly for neurological disorders, cancer, and inflammatory diseases. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Core Molecular Identity and Physicochemical Properties
This compound is a bicyclic compound featuring a thiophene ring fused to a cyclohexane ring, with an aldehyde functional group at the 3-position of the thiophene moiety. This unique structural arrangement imparts specific reactivity and makes it a valuable intermediate for further chemical modifications.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀OS | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
| CAS Number | 851634-60-1 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Profile
While specific spectra are dependent on experimental conditions, the expected spectroscopic signatures for this compound are as follows:
-
¹H NMR: The spectrum would characteristically show signals for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). The protons on the thiophene ring would appear in the aromatic region, while the four sets of methylene protons (CH₂) on the tetrahydro portion would exhibit signals in the aliphatic region.
-
¹³C NMR: The carbon spectrum would show a distinctive peak for the carbonyl carbon of the aldehyde at a high chemical shift (typically >180 ppm). Signals for the sp²-hybridized carbons of the thiophene ring and the sp³-hybridized carbons of the saturated ring would also be present.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing around 1650-1700 cm⁻¹. C-H stretching and bending vibrations for both aromatic and aliphatic components would also be visible.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.2 m/z). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or fragments from the saturated ring.
Synthesis and Mechanistic Pathways
The synthesis of substituted 2-aminothiophenes, the foundational scaffold of the title compound, is most effectively achieved through the Gewald reaction . This multicomponent reaction is highly valued in synthetic chemistry for its efficiency and convergence, allowing for the construction of the complex thiophene ring in a single step from simple starting materials.[2][3][4]
The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[2][3] For the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, cyclohexanone serves as the ketone component. The reaction proceeds through a series of well-defined steps, beginning with a base-catalyzed Knoevenagel condensation.
The choice of the Gewald reaction is strategic for several reasons:
-
Atom Economy: It combines three simple components directly into a complex heterocyclic system with minimal waste.
-
Versatility: By varying the ketone and the activated nitrile, a wide library of substituted thiophenes can be generated.
-
Mild Conditions: The reaction typically proceeds under mild conditions, enhancing its practicality.[4]
Mechanistic Workflow of the Gewald Reaction
The mechanism involves an initial Knoevenagel condensation between the ketone (cyclohexanone) and the activated nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.
Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.
The postulated mechanism involves the piperidinium cation protonating the ketone's carbonyl group, while the borate anion abstracts a proton from the active methylene group.[5] This generates a carbanion that attacks the carbocation of the ketone, leading to the Knoevenagel product after dehydration.[5] Subsequently, nucleophilic addition of sulfur and ring closure yield the final thiophene ring.[5][6]
Generalized Synthetic Protocol
The following is a representative, self-validating protocol for synthesizing a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative via the Gewald reaction. The aldehyde group of the title compound would be introduced in a subsequent step (e.g., via Vilsmeier-Haack reaction on the thiophene ring).
Materials:
-
Cyclohexanone
-
Malononitrile (or other activated nitrile)
-
Elemental Sulfur
-
Morpholine (or other amine base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone (1.0 eq), and malononitrile (1.0 eq).
-
Base Addition: Add morpholine (0.5 eq) to the mixture. Stir at room temperature for 15 minutes.
-
Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Characterization & Validation: Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexane). Characterize the final product using NMR, IR, and MS to confirm its structure and purity, thus validating the success of the synthesis.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][7] The aldehyde group, in particular, serves as a reactive handle for further derivatization, allowing for the synthesis of diverse compound libraries for screening.[1]
A Versatile Intermediate for Novel Therapeutics
The tetrahydrobenzothiophene core is a key component in molecules designed to treat a variety of diseases. Its derivatives have been investigated as:
-
Anticancer Agents: Targeting enzymes and receptors implicated in tumor growth, such as epidermal growth factor receptor (EGFR), HER2, and histone deacetylases (HDACs).[8][9]
-
Neurological Disorder Modulators: Serving as a starting point for drugs targeting conditions within the central nervous system.[1]
-
Anti-inflammatory and Anticoagulant Agents: Demonstrating potential in managing inflammatory responses and thrombosis.[2]
Modulation of RORγt for Autoimmune Diseases
A significant application of the 4,5,6,7-tetrahydro-benzothiophene scaffold is in the modulation of the Retinoic Acid receptor-related Orphan Receptor γt (RORγt).[7][10] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators in many autoimmune and inflammatory diseases.[10]
Derivatives of tetrahydro-benzothiophene have been discovered as potent modulators of RORγt.[7][10] These compounds can act as inverse agonists, destabilizing the protein conformation and inhibiting its function.[7] This mechanism provides a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. As a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents, a thorough understanding of its structural characterization is paramount.[1] This document presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental NMR principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of molecules and discusses the relevant synthetic pathways and potential impurities that may influence spectral analysis.
Introduction: The Significance of this compound
The fused heterocyclic system of 4,5,6,7-tetrahydro-1-benzothiophene forms the core of numerous biologically active molecules. The addition of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making this compound a key building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. Given its importance, unambiguous structural confirmation is critical, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide is designed to serve as an expert resource for the comprehensive NMR characterization of this important synthetic intermediate.
Predicted NMR Spectral Data
While a publicly available, experimentally derived spectrum for this compound is not readily found in the literature, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be generated based on established chemical shift principles and data from structurally related compounds. The following tables summarize the predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.2 | Singlet (s) | - |
| H-4, H-7 | ~2.6 - 2.9 | Multiplet (m) | - |
| H-5, H-6 | ~1.8 - 2.1 | Multiplet (m) | - |
| Aldehyde CHO | ~9.8 - 10.2 | Singlet (s) | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~148 - 152 |
| C-3a | ~130 - 135 |
| C-4 | ~24 - 28 |
| C-5 | ~22 - 26 |
| C-6 | ~22 - 26 |
| C-7 | ~24 - 28 |
| C-7a | ~135 - 140 |
| Aldehyde C HO | ~185 - 190 |
Spectral Interpretation and Rationale
The predicted spectral data is rooted in the fundamental principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency.[2]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to be characterized by distinct regions corresponding to the aromatic, aliphatic, and aldehyde protons.
-
Aldehyde Proton (CHO): The most downfield signal is expected for the aldehyde proton, typically appearing in the range of 9-10 ppm.[3] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.
-
Thiophene Proton (H-2): The lone proton on the thiophene ring (H-2) is expected to resonate as a singlet in the aromatic region, likely between 7.8 and 8.2 ppm. Its chemical shift is influenced by the electron-donating sulfur atom and the electron-withdrawing aldehyde group.
-
Tetrahydro-ring Protons (H-4, H-5, H-6, H-7): The eight protons of the saturated carbocyclic ring will present as a complex set of multiplets in the upfield region of the spectrum.
-
The protons on carbons adjacent to the thiophene ring (H-4 and H-7) are expected to be slightly more deshielded (~2.6 - 2.9 ppm) due to their proximity to the aromatic system.
-
The protons at positions 5 and 6 (H-5 and H-6) will likely appear as a more shielded multiplet around 1.8 - 2.1 ppm. The overlapping nature of these signals necessitates the use of two-dimensional NMR techniques, such as COSY, for unambiguous assignment.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is the most deshielded carbon, with a predicted chemical shift in the range of 185-190 ppm.[3]
-
Thiophene Carbons (C-2, C-3, C-3a, C-7a): The four sp²-hybridized carbons of the thiophene ring system will resonate in the aromatic region (typically 120-150 ppm).
-
The carbon bearing the aldehyde group (C-3) and the protonated carbon (C-2) are expected to be the most downfield of this group due to the electronic effects of the substituents.
-
The quaternary carbons at the ring junction (C-3a and C-7a) will also appear in this region.
-
-
Tetrahydro-ring Carbons (C-4, C-5, C-6, C-7): The four sp³-hybridized carbons of the saturated ring will appear in the upfield region of the spectrum. Their chemical shifts are predicted to be in the range of 22-28 ppm. Subtle differences in their electronic environments may allow for their individual resolution.
Synthesis and Potential Impurities: A Note on the Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack synthesis workflow.
Given this synthetic route, potential impurities that could be observed in an NMR spectrum include:
-
Unreacted Starting Material: Residual 4,5,6,7-tetrahydro-1-benzothiophene.
-
Solvent Residues: Traces of DMF or other solvents used in the reaction and purification.
-
By-products: Depending on the reaction conditions, minor isomers or over-formylated products could be present.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Other common deuterated solvents such as acetone-d₆ or benzene-d₆ could also be used.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To avoid solid particles that can degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool in the pipette.[10]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.
Caption: Step-by-step NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication for sensitivity enhancement). Phase and baseline correct the resulting spectrum.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural elucidation, especially to resolve the overlapping signals of the tetrahydro-ring protons, advanced 2D NMR experiments are invaluable.[11][12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will be instrumental in tracing the connectivity of the protons within the saturated ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry of the molecule.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a thorough understanding of NMR principles and a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the integrity of subsequent research and development efforts.
References
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(2025-10-16) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
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1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328. PubChem. [Link]
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Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. [Link]
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benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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(PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern. International Journal of Progressive Sciences and Technologies. [Link]
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2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]
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1-Benzothiophene-3-carbaldehyde | CAS#:5381-20-4. Chemsrc. [Link]
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Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. OUCI. [Link]
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Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6,6-dimethyl-2-[[[(4-pyrimidinylsulfonyl)amino]carbonyl]amino]-, ethyl ester. PubChemLite. [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]
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How To Prepare And Run An NMR Sample. alwsci. [Link]
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Troubleshooting Acquisition Related Problems. NMR. [Link]
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β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrt. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
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Benzothiophenes. AMERICAN ELEMENTS®. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Introduction
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a significant heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a partially saturated bicyclic system with a thiophene ring and an aldehyde functional group, presents a unique and complex fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is paramount for researchers in drug development and organic synthesis for unambiguous compound identification and structural elucidation. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this molecule, drawing upon established principles of mass spectrometry and the known fragmentation behaviors of its constituent chemical moieties.
Molecular Structure and Properties
A thorough understanding of the molecule's structure is the foundation for predicting its fragmentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀OS | |
| Molecular Weight | 166.2 g/mol | |
| Key Structural Features | Tetrahydrothiophene ring, Aldehyde group, Thiophene ring | N/A |
Predicted Electron Ionization Mass Spectrometry Fragmentation Pathways
Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[1] The fragmentation of this compound is anticipated to be driven by the presence of the aldehyde group, the sulfur atom, and the partially saturated ring system.
The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the ejection of an electron. Given the molecular weight of 166.2, the molecular ion peak is expected at m/z 166 .
Primary Fragmentation Pathways
The primary fragmentation events are expected to originate from the aldehyde group and the tetrahydrothiophene ring.
-
Alpha-Cleavage of the Aldehyde Group: A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2]
-
Loss of a Hydrogen Radical (H•): This results in the formation of a stable acylium ion at m/z 165 ([M-1]⁺). This is often a prominent peak in the spectra of aldehydes.
-
Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the thiophene ring and the carbonyl group would lead to the loss of a 29 Da formyl radical, resulting in a fragment at m/z 137 .
-
-
Retro-Diels-Alder (RDA) Reaction: The partially saturated six-membered ring is susceptible to a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems.[3][4] This would involve the cleavage of the tetrahydrothiophene ring, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z 138 .
Secondary Fragmentation Pathways
The primary fragment ions can undergo further fragmentation to yield a series of smaller, characteristic ions.
-
From the [M-H]⁺ ion (m/z 165): The acylium ion can lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 137 .
-
From the RDA product (m/z 138): This ion can subsequently lose a hydrogen radical to form a fragment at m/z 137 , or a formyl radical to give a fragment at m/z 109 .
Visualization of Predicted Fragmentation
Sources
- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results [mdpi.com]
A Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatization, particularly the introduction of a carbaldehyde group at the 3-position, provides a versatile synthetic handle for the development of novel therapeutics, including potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1] This guide provides an in-depth analysis of the primary synthetic routes to 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde, focusing on the critical selection of starting materials and the underlying mechanistic principles of the core reactions.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursors and ultimately, simple, commercially available starting materials. For this compound, two primary disconnections are most logical and industrially relevant.
Caption: Retrosynthetic analysis of the target aldehyde.
-
Route A (Gewald Approach): This pathway involves the construction of the thiophene ring via the versatile Gewald multicomponent reaction.[2][3][4] The aldehyde functionality is then installed in a subsequent step. This route starts from three simple components: a cyclic ketone, an active methylene nitrile, and elemental sulfur.
-
Route B (Formylation Approach): This strategy focuses on first synthesizing the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene ring and then introducing the aldehyde group directly onto the electron-rich thiophene ring using a formylation reaction, most commonly the Vilsmeier-Haack reaction.[5][6][7]
Key Synthetic Strategy I: The Gewald Reaction Pathway
The Gewald reaction is arguably the most efficient and well-established method for constructing polysubstituted 2-aminothiophenes.[2][3] It is a one-pot, three-component condensation that offers high convergence and utilizes readily available starting materials.
Core Starting Materials:
-
Ketone Component: Cyclohexanone. This provides the six-membered carbocyclic ring fused to the thiophene.
-
Active Methylene Nitrile: Malononitrile (NC-CH₂-CN) or Ethyl Cyanoacetate (NC-CH₂-COOEt). This component provides carbons C2 and C3 of the thiophene ring and the eventual precursor to the C3-carbaldehyde.
-
Sulfur Source: Elemental Sulfur (S₈).
Mechanism and Rationale
The reaction proceeds through a cascade of well-understood steps, typically catalyzed by a secondary amine like morpholine or triethylamine.[3][8]
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between cyclohexanone and the active methylene nitrile (e.g., malononitrile). This forms a stable α,β-unsaturated nitrile intermediate, cyclohexylidene-malononitrile. The choice of a base is critical; it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the ketone.
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the amine, forms a nucleophilic polysulfide species which attacks the β-carbon of the unsaturated intermediate.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the stable 2-amino-3-cyanotetrahydrobenzothiophene product.
Caption: Workflow of the Gewald three-component reaction.
Conversion to the 3-Carbaldehyde
The direct product of the Gewald reaction is a 2-amino-3-cyano or 2-amino-3-carbethoxy derivative, not the target 3-carbaldehyde. A subsequent transformation is required. A common and effective method involves reduction of the nitrile or ester to the aldehyde. For the nitrile, this is typically achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) followed by acidic workup to hydrolyze the resulting imine.
Experimental Protocol: Gewald Synthesis of Precursor
(Based on established methodologies)[2][9][10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add morpholine (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Key Synthetic Strategy II: Vilsmeier-Haack Formylation
This approach builds the desired product by introducing the formyl (-CHO) group onto a pre-synthesized 4,5,6,7-tetrahydro-1-benzothiophene ring. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heterocyclic systems.[5][7][11]
Core Starting Materials:
-
Substrate: 4,5,6,7-Tetrahydro-1-benzothiophene.
-
Vilsmeier Reagent Precursors: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
Synthesis of the Tetrahydrobenzothiophene Core
The unsubstituted core is itself typically synthesized from cyclohexanone. A common route involves reaction with a sulfur-containing nucleophile like ethyl thioglycolate, followed by cyclization and decarboxylation.
Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong Lewis acid POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[7] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. The sulfur atom's lone pairs direct the substitution to the adjacent C2 or C3 positions. For the tetrahydrobenzothiophene system, formylation preferentially occurs at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
(Based on established methodologies)[6][12]
-
Reagent Preparation: In a flask cooled in an ice bath (0-5°C), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-Dimethylformamide (DMF, 3.0 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.
-
Substrate Addition: Slowly add a solution of 4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) in DMF to the pre-formed reagent, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
Comparison of Synthetic Routes
The choice between the Gewald and Vilsmeier-Haack routes depends on factors like starting material availability, desired scale, and the need for other substitutions on the thiophene ring.
| Feature | Gewald Reaction Pathway | Vilsmeier-Haack Pathway |
| Starting Materials | Cyclohexanone, Active Methylene Nitrile, Sulfur | 4,5,6,7-Tetrahydro-1-benzothiophene (multi-step from cyclohexanone) |
| Convergence | High (three components in one pot) | Lower (sequential synthesis) |
| Key Intermediate | 2-Amino-3-cyano derivative | Unsubstituted tetrahydrobenzothiophene |
| Introduction of -CHO | Post-cyclization reduction/hydrolysis | Direct C-H formylation |
| Advantages | Atom economy, operational simplicity, rapid access to 2-amino precursors.[4][13] | Direct installation of the aldehyde, avoids handling of potent reducing agents like DIBAL-H.[11] |
| Disadvantages | Requires an extra step to convert the nitrile/ester to the aldehyde. | The substrate must be synthesized first; uses corrosive POCl₃. |
Conclusion
The synthesis of this compound is most effectively approached via two primary strategies, both originating from the inexpensive and readily available starting material, cyclohexanone . The Gewald reaction offers a highly convergent, one-pot method to construct the core 2-aminothiophene ring, which then requires a subsequent reduction to install the aldehyde. Alternatively, the Vilsmeier-Haack reaction provides a direct method for formylating a pre-formed tetrahydrobenzothiophene ring. The selection of the optimal route is a strategic decision based on the specific objectives of the research program, balancing factors of step economy, reagent handling, and the potential for generating diverse intermediates for drug discovery libraries.
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010). ResearchGate. Available at: [Link]
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potential applications of tetrahydrobenzothiophene derivatives in medicinal chemistry
Tetrahydrobenzothiophene: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the tetrahydrobenzothiophene (THBT) nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets. Its unique structural and electronic properties make it a versatile starting point for the design of potent and selective modulators of various physiological processes. This guide provides a comprehensive overview of the burgeoning potential of THBT derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.
The Tetrahydrobenzothiophene Core: Structural Advantages
The THBT scaffold consists of a thiophene ring fused to a cyclohexane ring. This amalgamation of an aromatic heterocycle with a saturated carbocycle imparts a unique three-dimensional architecture that is advantageous for drug design. The thiophene ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the cyclohexane moiety allows for the introduction of diverse substituents to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
Caption: Core structure of 4,5,6,7-tetrahydrobenzo[b]thiophene.
Pharmacological Applications of Tetrahydrobenzothiophene Derivatives
The versatility of the THBT scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.[1][2][3] This section will delve into the most promising therapeutic areas.
Anticancer Activity
THBT derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[4][5]
Mechanism of Action: Tyrosine Kinase Inhibition
One of the key mechanisms through which THBT derivatives exert their anticancer effects is the inhibition of tyrosine kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Certain THBT compounds have shown potent inhibitory activity against various tyrosine kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4] For instance, some derivatives have been reported to upregulate the expression of pro-apoptotic proteins like Bax and caspases 3 and 9 in liver cancer cells.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of THBT derivatives is highly dependent on the nature and position of substituents on the core scaffold. Studies have shown that the introduction of specific pyrimidine moieties can lead to potent cytotoxic activity against various cancer cell lines, including those of the liver, breast, and colon.[4]
Table 1: Anticancer Activity of Selected THBT Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 6-16 | [4] |
| Compound 5 | MCF7 (Breast) | 6-16 | [4] |
| Compound 12 | HCT116 (Colon) | 6-16 | [4] |
Anti-inflammatory Properties
Chronic inflammation is a key contributor to a range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. THBT derivatives have emerged as promising anti-inflammatory agents.[1][2][6]
Mechanism of Action: COX-2 Inhibition
A primary mechanism of action for the anti-inflammatory effects of THBT derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over its isoform, COX-1 (which is involved in maintaining the integrity of the stomach lining), these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Caption: Inhibition of inflammatory pathways by THBT derivatives.
SAR Insights
The substitution pattern on the 2-phenyl ring of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives plays a crucial role in their COX-2 inhibitory activity and selectivity.[7] The presence of specific substituents can enhance the binding affinity to the COX-2 active site.[7]
Antimicrobial Activity
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics.[8] THBT derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[8][9]
Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, some are believed to interfere with essential bacterial processes. For instance, certain THBT compounds have been identified as potential inhibitors of lipopolysaccharide (LPS) biogenesis, a critical component of the outer membrane of Gram-negative bacteria.[8]
SAR Insights
The antibacterial potency of THBTs is influenced by the substituents on the benzoyl group at the 2-position.[8][9] Specific substitutions have been shown to lead to excellent activity against pathogens like E. coli, P. aeruginosa, Salmonella, and S. aureus.[9]
Table 2: Antibacterial Activity of a Lead THBT Compound
| Bacterial Strain | MIC (µM) | Reference |
| E. coli | 1.11 | [9] |
| P. aeruginosa | 1.00 | [9] |
| Salmonella | 0.54 | [9] |
| S. aureus | 1.11 | [9] |
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[10][11] Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[12] THBT derivatives, with their antioxidant and anti-inflammatory properties, are being explored for their neuroprotective potential.[6]
Mechanism of Action
The neuroprotective effects of THBT derivatives are likely multifactorial. Their ability to scavenge free radicals can mitigate oxidative stress-induced neuronal damage.[6] Furthermore, their anti-inflammatory properties can help to quell the chronic neuroinflammation that is a common feature of many neurodegenerative conditions.[12] Some heterocyclic compounds are also being investigated as inhibitors of cholinesterase enzymes, which could be beneficial in managing the symptoms of Alzheimer's disease.[13]
Synthetic Strategies for Tetrahydrobenzothiophene Derivatives
The synthesis of the THBT core is often achieved through the versatile Gewald reaction.[6][14] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Caption: Generalized workflow for Gewald synthesis of THBTs.
This initial THBT scaffold can then be further functionalized through various chemical transformations, such as N-acylation and hydrolysis, to generate a library of diverse derivatives.[9]
Key Experimental Protocols
Protocol 1: Representative Synthesis of a 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivative[8][9]
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (10 mmol) dropwise.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the product.
Step 2: N-acylation
-
Dissolve the product from Step 1 (5 mmol) in pyridine (10 mL).
-
Add benzoyl chloride (5.5 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the mixture into a solution of 5% HCl.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Hydrolysis
-
Suspend the N-acylated product (2 mmol) in a mixture of ethanol (10 mL) and 10% aqueous NaOH (5 mL).
-
Reflux the mixture for 3 hours.
-
After cooling, acidify the solution with 10% HCl to a pH of 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
Validation: The structure and purity of the synthesized compounds should be confirmed using techniques such as NMR (¹H and ¹³C), HR-MS, and elemental analysis.
Protocol 2: In Vitro Antibacterial Activity Assessment (MIC Determination)[9]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Use a broth microdilution method in 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve final concentrations typically ranging from 0.1 to 100 µM.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria in broth without compound) and negative controls (broth only). Use a standard antibiotic like ciprofloxacin as a reference compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Perspectives and Challenges
The therapeutic potential of tetrahydrobenzothiophene derivatives is vast and continues to expand. Future research efforts will likely focus on:
-
Optimization of Lead Compounds: Fine-tuning the structure of existing potent derivatives to improve their pharmacokinetic and pharmacodynamic profiles, including solubility, bioavailability, and metabolic stability.
-
Exploration of New Biological Targets: Screening THBT libraries against a wider range of biological targets to uncover novel therapeutic applications.
-
Development of Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, which could lead to more effective therapies for complex diseases like cancer and neurodegenerative disorders.
Challenges that need to be addressed include ensuring target selectivity to minimize off-target effects and understanding potential toxicities associated with this class of compounds.
Conclusion
The tetrahydrobenzothiophene scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an incredibly valuable platform for the development of novel therapeutics. From combating multidrug-resistant bacteria to offering new strategies in the fight against cancer and inflammation, the future of drug discovery will undoubtedly be shaped by further exploration of this remarkable heterocyclic system.
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An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde and its Analogs: Synthesis, Medicinal Applications, and Structure-Activity Relationships
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to extensive functionalization, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the core scaffold, focusing on its parent aldehyde, 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, and its numerous analogs. We delve into the robust synthetic methodologies that enable access to these compounds, principally the Gewald three-component reaction, and explore their significant therapeutic potential as antibacterial, anticancer, and anti-inflammatory agents. A critical analysis of structure-activity relationships (SAR) offers field-proven insights into the rational design of next-generation therapeutics based on this versatile core.
The Tetrahydrobenzothiophene Scaffold: A Privileged Structure in Drug Discovery
The Enduring Importance of Thiophene in Medicinal Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of therapeutic properties.[1] As bioisosteres of the benzene ring, they offer a unique combination of aromaticity and the potential for hydrogen bonding via the sulfur atom, which has made them indispensable in the design of novel drugs.[1] Commercially available drugs spanning indications from antipsychotics to antifungals contain the thiophene nucleus, demonstrating its clinical and commercial success.[1]
Significance of the 4,5,6,7-Tetrahydro-1-benzothiophene Core
Fusing the thiophene ring with a cyclohexyl moiety to form the 4,5,6,7-tetrahydro-1-benzothiophene system imparts a degree of conformational rigidity and lipophilicity that is highly desirable in drug candidates. This scaffold has been identified as a key building block for compounds with diverse biological functions, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][3] Its synthetic accessibility and the ease with which it can be decorated with various functional groups make it an ideal starting point for library synthesis and lead optimization campaigns.
The 3-Carbaldehyde Moiety: A Versatile Synthetic Handle
The aldehyde functional group at the 3-position of the ring is not just a feature of a specific molecule but a critical gateway for chemical diversification.[4] It serves as a versatile electrophilic site for a multitude of chemical transformations, including reductive aminations, Wittig reactions, condensations, and oxidations to the corresponding carboxylic acid. This allows chemists to readily introduce a wide array of side chains and functional groups, systematically probing the chemical space around the core scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Core Synthetic Methodologies: From Simple Precursors to Complex Analogs
The construction of the tetrahydrobenzothiophene scaffold and its subsequent functionalization rely on highly reliable and scalable chemical reactions. Understanding the causality behind the selection of these methods is key to successful synthesis.
The Gewald Three-Component Reaction: The Gateway to the Scaffold
The most efficient and widely adopted method for synthesizing the 2-amino-tetrahydrobenzothiophene core is the Gewald reaction.[5] This one-pot, three-component condensation is a cornerstone of combinatorial chemistry due to its operational simplicity and the ready availability of its starting materials.
Causality of Method Selection: The Gewald reaction is chosen for its convergence and atom economy. It allows for the rapid assembly of a complex heterocyclic system from simple, acyclic precursors (a ketone, an activated nitrile, and elemental sulfur) in a single step, which is vastly more efficient than linear synthetic routes.[6][7] The use of a mild base like morpholine or piperidine is sufficient to catalyze the reaction, avoiding harsh conditions that could decompose sensitive functional groups.[2]
Caption: Mechanism of the Gewald three-component reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [2]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).
-
Reagent Addition: Add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and finely powdered elemental sulfur (3.27 g, 0.102 mol).
-
Catalyst Addition: Add morpholine (8.9 g, 0.102 mol) dropwise to the stirred suspension. The choice of a secondary amine like morpholine is critical as it effectively catalyzes the initial Knoevenagel condensation without promoting unwanted side reactions.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities, and dry it under vacuum. This typically yields the product in high purity (82% yield reported).[2]
-
Characterization (Self-Validation): The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity and purity against reference data.
Vilsmeier-Haack Formylation: Installing the Key Aldehyde Group
To synthesize the title compound, this compound, a formylation reaction is required. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[8][9]
Causality of Method Selection: The Vilsmeier-Haack reagent (a chloromethyleniminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is a mild electrophile.[10] This is crucial because the tetrahydrobenzothiophene ring is susceptible to over-oxidation or degradation under harsher electrophilic conditions. The reaction proceeds reliably and in high yield for substrates like this.
Experimental Protocol: Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydro-1-benzothiophene [11]
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, stirrer, and calcium chloride guard tube, place chilled N,N-Dimethylformamide (DMF) (15 mL). Add phosphorus oxychloride (POCl₃) (0.28 mL, 3 mmol) dropwise with stirring while maintaining the temperature at 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add a solution of the 4,5,6,7-tetrahydro-1-benzothiophene starting material (1 mmol) in DMF (5 mL) to the reagent mixture.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture and pour it carefully onto crushed ice (50 g). Basify the solution with a saturated solution of sodium carbonate or potassium carbonate until pH 8-9. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterization (Self-Validation): Confirm the structure via ¹H NMR (expecting a characteristic aldehyde proton signal around 9-10 ppm), ¹³C NMR, IR (strong C=O stretch around 1670-1700 cm⁻¹), and mass spectrometry.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The tetrahydrobenzothiophene scaffold has been extensively explored in drug discovery, leading to the identification of potent agents across several therapeutic areas.
Antibacterial Agents
A significant body of research highlights the potential of tetrahydrobenzothiophene derivatives as novel antibacterial agents.[2][12] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.
Structure-Activity Insights:
-
2-Position: An N-acylated amino group at the 2-position is often crucial for activity. The nature of the acyl group (e.g., substituted benzoyl chlorides) significantly modulates the potency and spectrum of activity.[2]
-
3-Position: A free carboxylic acid at the 3-position, obtained by hydrolysis of the corresponding ester or nitrile from the Gewald reaction, is a common feature in active compounds.[2]
-
Substitutions on the Cyclohexyl Ring: Adding substituents to the fused cyclohexyl ring can influence lipophilicity and target engagement.
| Compound ID (Reference) | R Group (at 2-position) | MIC (μM) vs. E. coli | MIC (μM) vs. P. aeruginosa | MIC (μM) vs. Salmonella | MIC (μM) vs. S. aureus |
| 3b [2] | 2-Fluorobenzoyl | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c [2] | 3-Fluorobenzoyl | 2.22 | 0.72 | 4.43 | 2.22 |
| 3j [2] | 2-Chlorobenzoyl | 2.01 | 0.61 | 2.01 | 4.02 |
| 3k [2] | 3-Chlorobenzoyl | 0.73 | 0.64 | 0.73 | 2.92 |
| Ciprofloxacin (Control)[2] | N/A | 1.25 | 1.25 | 1.25 | 2.50 |
Table 1: In vitro antibacterial activity (Minimum Inhibitory Concentration) of selected 2-(acylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives.[2]
Anticancer and Anti-inflammatory Agents
Derivatives of this scaffold have been identified as potent modulators of key biological targets implicated in cancer and inflammation.
-
RORγt Modulators: 2,3-disubstituted tetrahydro-benzothiophene derivatives have been discovered as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a critical drug target for autoimmune diseases.[13] Amide linkages at both the 2- and 3-positions are key features of these modulators.[13]
-
Kinase and Enzyme Inhibition: Various analogs have been shown to inhibit enzymes like MMPs, EGFR, and HER2, which are involved in tumor progression and metastasis.[14]
-
Anti-inflammatory Activity: The core is present in compounds with demonstrated anti-inflammatory properties, acting as inhibitors of inflammatory mediators.[3][15][16]
Caption: Key Structure-Activity Relationship (SAR) points.
Experimental Workflows for Drug Discovery
A systematic approach is required to advance from a library of synthesized compounds to a viable lead candidate.
High-Throughput Screening (HTS) Cascade
The evaluation of newly synthesized analogs follows a logical, tiered progression designed to efficiently identify promising compounds while minimizing resource expenditure. This workflow ensures that only the most potent and safest compounds advance.
Caption: A typical drug discovery workflow for novel analogs.
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol provides a trustworthy method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds, a key metric of antibacterial potency.
-
Preparation: Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO). Prepare a bacterial inoculum of a specific strain (e.g., E. coli ATCC 25922) and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls (Self-Validation):
-
Positive Control: Include wells with bacteria and a known antibiotic (e.g., ciprofloxacin) to validate the assay's sensitivity.
-
Negative Control: Include wells with bacteria and broth only (no compound) to ensure bacterial growth.
-
Sterility Control: Include wells with broth only to check for contamination.
-
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
The 4,5,6,7-tetrahydro-1-benzothiophene framework, particularly when functionalized with a 3-carbaldehyde group, is a remarkably fertile ground for the discovery of new therapeutic agents. Its straightforward and modular synthesis via the Gewald reaction provides an enduring platform for generating chemical diversity. The demonstrated success in producing potent antibacterial, anticancer, and anti-inflammatory compounds underscores its privileged status in medicinal chemistry.
Future research will likely focus on leveraging this scaffold to tackle emerging challenges, such as antimicrobial resistance, by designing molecules that inhibit novel bacterial targets. Furthermore, the application of advanced synthetic methodologies, including flow chemistry and photoredox catalysis, could unlock new chemical space and lead to the discovery of analogs with unprecedented potency and improved drug-like properties. The continued exploration of this versatile core promises to yield significant contributions to the development of next-generation medicines.
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Di-Va Portal. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as.... Retrieved from [Link]
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PubMed. (n.d.). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Retrieved from [Link]
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NIH. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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NIH. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
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PubMed. (n.d.). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Retrieved from [Link]
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PubMed. (n.d.). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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NIH. (n.d.). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
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PMC - NIH. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
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MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Derivatization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde for Modern Drug Discovery
An in-depth guide to the derivatization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde for drug discovery, designed for researchers and medicinal chemists. This document provides a strategic overview, detailed experimental protocols, and the scientific rationale behind the synthetic transformations.
Introduction: The Privileged Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combining a thiophene ring with a saturated cyclohexane ring, presents a unique three-dimensional geometry that is amenable to interaction with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant pharmacological potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][4] The structural rigidity and electronic properties conferred by the fused thiophene system often lead to enhanced binding affinity and selectivity for enzymes and receptors.[1][3]
The 3-carbaldehyde derivative, specifically, serves as a versatile and highly reactive starting material. The aldehyde functional group is a linchpin for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold. This strategic derivatization is fundamental to developing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
This guide details several high-yield, robust protocols for the derivatization of this compound, explaining the strategic choice behind each synthetic route.
Core Synthetic Strategies and Rationale
The aldehyde at the 3-position of the tetrahydrobenzothiophene scaffold is an electrophilic hub, prime for nucleophilic attack. Its derivatization allows for the introduction of diverse functional groups that can modulate key drug-like properties. The primary synthetic pathways explored herein are chosen for their reliability, functional group tolerance, and relevance to medicinal chemistry campaigns.[5]
Figure 1: Key synthetic derivatization pathways originating from this compound.
Protocol 1: Reductive Amination for Amine Library Synthesis
Scientific Rationale
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities.[6] Amines, particularly secondary and tertiary amines, are prevalent in over 60% of small-molecule drugs. Introducing a basic nitrogen atom can enhance aqueous solubility at physiological pH, provide a key hydrogen bond acceptor/donor, and establish ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding pocket. This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is tolerant of many functional groups and minimizes over-reduction.
Detailed Step-by-Step Protocol
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base.
-
Add acetic acid (AcOH, 0.1 eq) to catalyze imine/enamine formation. Stir the mixture at room temperature for 1 hour.
-
-
Reduction:
-
To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is often slightly exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 4-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the desired amine derivative.
-
Data Presentation: Example Amine Derivatives
| Amine Input | Product Structure | Expected Yield (%) | Notes |
| Morpholine | 3-(Morpholinomethyl)-... | 85-95% | Introduces a polar, non-basic heterocycle. |
| Benzylamine | 3-(Benzylaminomethyl)-... | 80-90% | Adds a lipophilic aromatic moiety. |
| Piperidine | 3-(Piperidin-1-ylmethyl)-... | 85-95% | Introduces a common basic heterocyclic scaffold. |
Protocol 2: Wittig Olefination for C-C Bond Formation
Scientific Rationale
The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This transformation is crucial for extending the carbon scaffold, introducing conjugated systems, or creating rigid linkers to probe deeper regions of a binding pocket. The geometry of the resulting alkene (E/Z selectivity) can be influenced by the nature of the ylide, providing further structural diversity. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene and are bench-stable, making them highly practical.
Detailed Step-by-Step Protocol
-
Ylide Generation (if not using a stabilized ylide):
-
This step is for non-stabilized ylides. Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an argon atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the characteristic color of the ylide should appear (often orange or deep red).
-
-
Olefination Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The major byproduct is triphenylphosphine oxide (Ph₃PO), which can often be removed by precipitation from a minimal amount of a non-polar solvent (e.g., diethyl ether or hexanes) or by silica gel column chromatography.
-
Sources
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Application Notes and Protocols: Leveraging 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 4,5,6,7-tetrahydro-1-benzothiophene is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide to the synthetic utilization of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, particularly focusing on the synthesis of potent thieno[2,3-d]pyrimidine-based anticancer agents. We will explore the strategic conversion of readily accessible precursors into these therapeutically relevant molecules, detailing the underlying chemical principles, step-by-step protocols, and the biological evaluation of the resulting compounds. The primary focus will be on the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate, via the versatile Gewald reaction, and its subsequent elaboration into anticancer agents that target critical cellular machinery, such as microtubules.
Introduction: The Therapeutic Potential of the Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core and its fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, have garnered significant attention in drug discovery due to their diverse pharmacological activities. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The structural rigidity and lipophilicity of the tetrahydrobenzothiophene moiety, combined with the hydrogen bonding capabilities of the fused pyrimidine ring, allow for potent and selective interactions with various biological targets. In the realm of oncology, derivatives of this scaffold have emerged as promising microtubule targeting agents and kinase inhibitors, positioning them as valuable leads for the development of next-generation cancer therapeutics.
Synthetic Strategy: From Simple Precursors to Complex Anticancer Agents
While 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde represents a potential starting material, a more direct and well-established route to the key thieno[2,3-d]pyrimidine anticancer agents begins with the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is readily accessible through the Gewald multicomponent reaction, a robust and efficient method for the construction of polysubstituted 2-aminothiophenes.[1][2]
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine anticancer agents.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, catalyzed by a base.[1][2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Catalyst: To the stirred suspension, add a catalytic amount of morpholine (0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is often of sufficient purity for the next step. Further purification can be achieved by recrystallization from ethanol.
Part 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine
The synthesized 2-aminothiophene-3-carbonitrile is a versatile precursor for the construction of the fused pyrimidine ring. A common method involves cyclization with formamide.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in an excess of formamide.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield the desired 4-amino-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine.
Anticancer Activity and Mechanism of Action
Derivatives of 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][5] One of the key mechanisms of action for certain derivatives is the disruption of microtubule dynamics.[5]
Microtubule Targeting Activity
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[6] Agents that interfere with microtubule polymerization or depolymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7] Several 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine derivatives have been identified as potent microtubule depolymerizing agents, exhibiting activity in the nanomolar range.[5]
Diagram of Microtubule Depolymerization Pathway
Caption: Mechanism of action of microtubule targeting agents.
Quantitative Biological Data
The following table summarizes the reported in vitro anticancer activity of representative 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | MTT | 4.61 | [8] |
| Compound B | MCF-7 (Breast) | MTT | 15.42 | [8] |
| Compound C | MDA-MB-435 (Melanoma) | SRB | 0.0147 | [5] |
| Compound D | MDA-MB-435 (Melanoma) | SRB | 0.0891 | [5] |
| Compound E | MCF-7 (Breast) | SRB | 0.0083 | [3] |
| Compound F | Breast Cancer | SRB | 22.12 | [9] |
| Compound G | Breast Cancer | SRB | 22.52 | [9] |
Note: The specific structures of Compounds A-G can be found in the corresponding references.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold serves as a versatile platform for the synthesis of potent anticancer agents. The Gewald reaction provides an efficient entry point to key 2-amino-3-cyanotetrahydrobenzothiophene intermediates, which can be readily converted to thieno[2,3-d]pyrimidines. These compounds have demonstrated significant antiproliferative activity, often through the disruption of microtubule dynamics. The protocols and data presented herein provide a solid foundation for researchers to explore this promising class of molecules further. Future efforts should focus on the synthesis of diverse libraries of these compounds and the elucidation of their structure-activity relationships to optimize their potency, selectivity, and pharmacokinetic properties for the development of novel cancer therapeutics.
References
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Silva, W. L., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]
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El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6865–6893. [Link]
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George, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 296. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
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El-Sayed, N. N. E., et al. (2021). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 11(52), 32947-32964. [Link]
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Allied Academies. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
Royal Society of Chemistry. (2018). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. [Link]
-
MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
ResearchGate. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]
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- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. alliedacademies.org [alliedacademies.org]
condensation reactions involving 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
An In-Depth Guide to Condensation Reactions Involving 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: Protocols and Mechanistic Insights
Introduction: The Strategic Value of the Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of a partially saturated cyclohexane ring fused to an aromatic thiophene system imparts favorable physicochemical properties, including metabolic stability and lipophilicity. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of this core structure makes it a highly sought-after building block in the development of novel therapeutic agents and functional materials.[4][5]
At the heart of its synthetic utility is this compound. The aldehyde functional group at the 3-position serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions. Among the most powerful of these are condensation reactions, which allow for the facile extension of the molecular framework to build complex and diverse chemical libraries. This guide provides detailed protocols and expert insights into the most pivotal condensation reactions involving this key intermediate, tailored for researchers in organic synthesis and drug discovery.
The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound.[6] This reaction is particularly effective with this compound, leading to the formation of conjugated systems that are valuable precursors for more complex heterocyclic structures or as pharmacophores in their own right.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition followed by dehydration.[6][7] A weak base, such as piperidine or an ammonium salt, is typically employed as a catalyst.[8][9]
-
Causality: The choice of a weak base is critical. A strong base like sodium hydroxide could induce self-condensation of the aldehyde or other unwanted side reactions.[6] The catalyst's role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the tetrahydrobenzothiophene carbaldehyde. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.
Caption: Generalized mechanism of the Knoevenagel condensation.
Application Protocol: Synthesis of Ethyl 2-cyano-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acrylate
This protocol describes a typical Knoevenagel condensation using ethyl cyanoacetate as the active methylene compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1M, for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add ethyl cyanoacetate (1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).
-
Scientist's Insight: Using a slight excess of the active methylene component ensures the complete consumption of the more valuable aldehyde. Piperidine is an excellent catalyst for this transformation, balancing basicity and nucleophilicity effectively.[10]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. A precipitate may form. b. If a solid has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure. c. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Scientist's Insight: The acidic wash is crucial to neutralize and remove the basic piperidine catalyst, which could otherwise complicate purification. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Summary:
| Reactant/Parameter | Molar Ratio | Typical Solvent | Temperature | Time (h) | Typical Yield (%) |
| Aldehyde | 1.0 | Ethanol | 80°C (Reflux) | 2-4 | 85-95 |
| Ethyl Cyanoacetate | 1.1 | ||||
| Piperidine | 0.1 |
The Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[11] This reaction is highly valuable for installing a vinyl group on the tetrahydrobenzothiophene core, which can then be used in subsequent cross-coupling or polymerization reactions.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate rapidly cyclizes to a four-membered ring called an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine oxide.
-
Causality: The driving force for the final decomposition step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The geometry (E/Z) of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.[12] Unstabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. organicreactions.org [organicreactions.org]
- 11. youtube.com [youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Cyclization Reactions of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde Derivatives for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Versatility of the Tetrahydrobenzothiophene Scaffold in Medicinal Chemistry
The 4,5,6,7-tetrahydro-1-benzothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. The unique structural and electronic features of this bicyclic system make it an attractive starting point for the synthesis of novel therapeutic agents.[2] This application note provides a detailed guide to the cyclization reactions of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde derivatives, offering researchers and drug development professionals a practical framework for the synthesis of diverse fused heterocyclic systems with high potential for biological activity.
The strategic functionalization of the tetrahydrobenzothiophene core, particularly at the 2 and 3-positions, allows for the construction of a variety of condensed heterocyclic rings. The 3-carbaldehyde group, in concert with an adjacent amino group at the 2-position, serves as a versatile synthon for a range of cyclization strategies, including the renowned Friedländer annulation and multicomponent reactions. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols to empower researchers in their quest for novel chemical entities.
Part 1: Synthesis of the Key Precursor: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
The successful execution of the subsequent cyclization reactions hinges on the efficient synthesis of the key precursor, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde. While this compound can be synthesized through various routes, a common and effective strategy involves the modification of readily available Gewald reaction products. The Gewald reaction, a multicomponent condensation of a ketone (cyclohexanone in this case), an active methylene nitrile (e.g., malononitrile), and elemental sulfur, provides a straightforward entry to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[1]
Protocol 1.1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
This protocol outlines the one-pot synthesis of the aminonitrile precursor. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an appropriate solvent system to obtain pure 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Protocol 1.2: Reduction of the Nitrile to the Aldehyde
The conversion of the 3-carbonitrile to the 3-carbaldehyde is a critical step. This can be achieved through various reductive methods. A well-established method is the Stephen aldehyde synthesis, which involves the formation of an iminium salt intermediate followed by hydrolysis. Alternatively, reduction using diisobutylaluminium hydride (DIBAL-H) at low temperatures offers a high-yielding and cleaner conversion.
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1.0 eq) in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2-1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde.
Part 2: Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems
The synthesized 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde is a versatile building block for the construction of various fused heterocyclic systems, primarily through reactions that engage both the amino and aldehyde functionalities.
Friedländer Annulation: Synthesis of Thieno[2,3-b]pyridine Derivatives
The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and related pyridine-fused systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In this context, our precursor acts as the o-aminoaryl aldehyde equivalent.
Causality Behind Experimental Choices: The choice of catalyst (acidic or basic) can significantly influence the reaction rate and yield. Basic catalysts, such as potassium hydroxide or piperidine, facilitate the initial condensation by deprotonating the active methylene compound. Acidic catalysts, like p-toluenesulfonic acid or trifluoroacetic acid, activate the aldehyde carbonyl group towards nucleophilic attack. The selection of the ketone component directly dictates the substitution pattern on the newly formed pyridine ring.
Experimental Workflow: Friedländer Annulation
Caption: Workflow for the Friedländer Annulation.
Protocol 2.1.1: Base-Catalyzed Friedländer Synthesis of a Tetrahydrobenzo[b]thieno[2,3-b]quinoline
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
-
Cyclohexanone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde (1.0 eq) and cyclohexanone (1.1 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in a small amount of water or ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the corresponding tetrahydrobenzo[b]thieno[2,3-b]quinoline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| Precursor | Cyclohexanone | KOH | Ethanol | 4-6 | 75-85 |
| Precursor | Acetone | Piperidine | Toluene | 6-8 | 60-70 |
| Precursor | Ethyl acetoacetate | p-TsOH | Toluene | 5-7 | 70-80 |
Table 1: Representative Conditions for Friedländer Annulation.
Condensation with Active Methylene Compounds: Synthesis of Densely Functionalized Thienopyridines
The reaction of the 2-amino-3-formyl precursor with various active methylene compounds, such as malononitrile, cyanoacetamide, or ethyl cyanoacetate, provides a powerful route to highly functionalized thieno[2,3-b]pyridine derivatives. These reactions often proceed through a Knoevenagel condensation followed by an intramolecular cyclization.
Mechanistic Insight: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound.[3] The resulting vinylidene intermediate then undergoes an intramolecular nucleophilic attack of the amino group onto the nitrile or ester functionality, leading to the cyclized product. The choice of the active methylene compound determines the nature of the substituents on the newly formed pyridine ring.
Reaction Mechanism: Condensation with Active Methylene Compounds
Caption: Mechanism of thienopyridine formation.
Protocol 2.2.1: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyridine
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product usually precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
| Active Methylene Compound | Product Substituents | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | 2-Amino, 3-Cyano | Piperidine | Ethanol | 3-5 | 80-90 |
| Ethyl Cyanoacetate | 2-Amino, 3-Carboethoxy | Piperidine | Ethanol | 4-6 | 75-85 |
| Cyanoacetamide | 2-Amino, 3-Carboxamide | Piperidine | Ethanol | 4-6 | 70-80 |
Table 2: Synthesis of Functionalized Thienopyridines.
Part 3: Synthesis of Pyrazolo-fused Tetrahydrobenzothiophenes
Another important class of fused heterocycles that can be accessed from the 3-carbaldehyde precursor are pyrazolo[3,4-b]pyridines. These are typically synthesized by reacting the aldehyde with a hydrazine derivative, which initially forms a hydrazone that subsequently undergoes cyclization.
Protocol 3.1: Synthesis of a Tetrahydrobenzo[b]thieno[3,2-d]pyrazole
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
-
Hydrazine hydrate or Phenylhydrazine
-
Acetic Acid (catalyst and solvent)
-
Ethanol
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) or phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) if necessary.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Conclusion and Future Perspectives
The cyclization reactions of this compound derivatives represent a powerful and versatile strategy for the synthesis of a wide array of novel fused heterocyclic compounds. The protocols detailed in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The resulting thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines are of significant interest in drug discovery, and the methods described herein can be readily adapted to generate libraries of analogues for biological screening. Further exploration of multicomponent reactions and the use of novel catalysts are anticipated to expand the synthetic utility of this versatile building block, paving the way for the discovery of next-generation therapeutic agents.
References
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
-
Gewald, K. (1966). Heterocyclic syntheses with β-dicarbonyl compounds, I. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 99(3), 1002-1007. [Link]
-
Hassan, A. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1735-1743. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
-
Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(6), 501-514. [Link]
- Shaabani, A., et al. (2004). A Novel and Efficient One-Pot Synthesis of 4,5,6,7-Tetrahydro-benzo[b]thiophene Derivatives. Journal of Chemical Research, 2004(1), 64-65.
-
Sabry, N. M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Talaat, R. M., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences, 7(9), 423-432. [Link]
-
Voskressensky, L. G., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1854. [Link]
Sources
- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from Tetrahydrobenzothiophene Scaffolds
Introduction: The Imperative for New Antibacterial Scaffolds
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action.[1][2] The tetrahydrobenzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent antibacterial properties.[3] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of novel antibacterial agents based on the tetrahydrobenzothiophene scaffold. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline a systematic approach to biological evaluation, from initial screening to preliminary mechanism of action studies.
Part 1: Chemical Synthesis of Tetrahydrobenzothiophene Derivatives
The synthesis of 2-aminotetrahydrobenzothiophenes is most effectively achieved through the Gewald multicomponent reaction.[4] This one-pot synthesis is highly convergent, allowing for the rapid generation of a diverse library of compounds from readily available starting materials: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[4][5][6]
The Gewald Reaction: A Powerful Tool for Scaffold Synthesis
The Gewald reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene ring.[5][7] The reaction is typically catalyzed by a base.
Diagram 1: The Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for synthesizing tetrahydrobenzothiophene derivatives.
Protocol: Synthesis of a Representative 2-amido-tetrahydrobenzothiophene-3-carboxylate
This protocol is adapted from established methods for synthesizing 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, which have shown potent antibacterial activities.[1]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base catalyst)
-
Ethanol (solvent)
-
Benzoyl chloride
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
Step 1: Synthesis of the 2-aminotetrahydrobenzothiophene intermediate via Gewald Reaction
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (100 mL).
-
Add morpholine (0.02 mol) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the crude ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Step 2: Acylation of the 2-amino group
-
Dissolve the crude intermediate (0.05 mol) in pyridine (50 mL) in a flask placed in an ice bath.
-
Slowly add benzoyl chloride (0.06 mol) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
Step 3: Hydrolysis of the ester
-
Suspend the acylated product (0.04 mol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with 2M HCl to a pH of approximately 2-3.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Step 4: Purification
-
Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 5: Characterization
-
Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.[8]
Part 2: In Vitro Antibacterial Evaluation
A systematic evaluation of the antibacterial activity of the newly synthesized compounds is crucial. This typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Diagram: Antibacterial Screening Cascade
Caption: A typical workflow for the in vitro evaluation of new antibacterial agents.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard and widely used technique.[10]
Materials:
-
Synthesized tetrahydrobenzothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Salmonella ATCC 12022)[8]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[8]
-
Negative control (broth only)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.
Data Presentation: MIC Values
Summarize the MIC values in a table for clear comparison of the activity of different derivatives against various bacterial strains.
| Compound | E. coli (ATCC 25922) MIC (µM) | P. aeruginosa (ATCC 27853) MIC (µM) | Salmonella (ATCC 12022) MIC (µM) | S. aureus (ATCC 25922) MIC (µM) |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 |
| 3f | 0.64 | >45.30 | >90.58 | >99.92 |
| 3j | >19.92 | 0.61 | >90.58 | >99.92 |
| 3k | >19.92 | 0.61 | 0.73 | >99.92 |
| Ciprofloxacin | 0.25 | 0.5 | 0.125 | 1.0 |
| Gentamicin | 0.5 | 1.0 | 2.0 | 0.5 |
| Data are representative and adapted from published studies for illustrative purposes.[8] |
Part 3: Advanced Characterization and In Vivo Evaluation
For lead compounds with promising in vitro activity, further studies are warranted to understand their mechanism of action and to evaluate their efficacy and safety in a biological system.
Mechanism of Action Studies
The thiophene moiety is known to be a versatile pharmacophore, and its derivatives can act through various mechanisms.[3] Some thiophene-based compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein, while others can disrupt the bacterial membrane.[11][12] Preliminary experiments to elucidate the mechanism of action may include:
-
Time-kill assays: To determine if the compound is bacteriostatic or bactericidal.[1]
-
Membrane permeabilization assays: Using fluorescent dyes like propidium iodide to assess membrane damage.[11]
-
Macromolecular synthesis inhibition assays: To determine if the compound interferes with DNA, RNA, protein, or cell wall synthesis.
-
Target-based assays: If a putative target is identified (e.g., FtsZ polymerization assays).[12]
In Vivo Efficacy Models
Animal models are essential for evaluating the efficacy of a new antimicrobial agent in a living system.[13] Mouse models of infection are commonly used.[14][15] For instance, a mouse wound healing experiment can demonstrate the compound's ability to improve wound infection and accelerate healing.[2] Alternatively, invertebrate models like Caenorhabditis elegans can be used for initial in vivo screening due to their cost-effectiveness and reduced ethical concerns.[16][17]
Example: Mouse Lung Infection Model [15]
-
Induce Infection: Mice are infected with a multi-drug resistant bacterial strain (e.g., Acinetobacter baumannii) via ultrasonic atomization to establish a lung infection.
-
Treatment: After a set period (e.g., 24 hours), the mice are treated with the test compound, a vehicle control, and a positive control antibiotic.
-
Evaluation: Efficacy is assessed by monitoring survival rates, measuring bacterial load in the lungs, and histological analysis of lung tissue inflammation.[15]
Preliminary Safety and Toxicology
Initial safety evaluation is crucial. This includes:
-
Cytotoxicity assays: Using human cell lines (e.g., normal liver cells) to assess the compound's toxicity to mammalian cells.[2]
-
Hemolysis assays: To determine if the compound damages red blood cells.
-
In vivo acute toxicity studies: To determine the maximum tolerated dose and observe any adverse effects in animal models.[1]
Conclusion
The tetrahydrobenzothiophene scaffold represents a promising starting point for the development of new antibacterial agents. By employing efficient synthetic strategies like the Gewald reaction, a diverse range of derivatives can be generated and systematically evaluated. The protocols and workflows outlined in this document provide a robust framework for researchers to progress from initial synthesis to in vivo evaluation, ultimately contributing to the discovery of novel therapeutics to combat the growing threat of antibiotic resistance.
References
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Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. (2023). Bentham Science Publishers. Available at: [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry. Available at: [Link]
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Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. (2023). Bioorganic Chemistry. Available at: [Link]
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In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum. Available at: [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry. Available at: [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. Available at: [Link]
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In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers in Microbiology. Available at: [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Publishing. Available at: [Link]
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Methodologies for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Available at: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2020). RSC Advances. Available at: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2022). The Journal of Organic Chemistry. Available at: [Link]
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Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). World Organisation for Animal Health. Available at: [Link]
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Animal models in the evaluation of antimicrobial agents. (1989). Reviews of Infectious Diseases. Available at: [Link]
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An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020). ACS Pharmacology & Translational Science. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Teixobactin Analogues. (2022). The University of Liverpool Repository. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Some Tetrahydroquinazoline Derivatives of Benzo[b]thiophene. (2015). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Arkivoc. Available at: [Link]
-
Thiophene-Based Compounds. (2021). Encyclopedia. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). Molecules. Available at: [Link]
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]
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EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. Available at: [Link]
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A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes using 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Introduction: Unlocking Novel Fluorophores through a Versatile Heterocyclic Scaffold
In the pursuit of novel molecular tools for biomedical research and drug development, the design and synthesis of advanced fluorescent probes are of paramount importance. These probes serve as molecular reporters, enabling the visualization and quantification of biological processes at the cellular and subcellular levels. A particularly promising and versatile scaffold for the construction of such probes is 4,5,6,7-Tetrahydro-1-benzothiophene. Its derivatives have been explored for a range of biological activities.[1][2] The aldehyde functional group at the 3-position of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde offers a reactive handle for the synthesis of a diverse array of fluorescent molecules.[3]
This application note provides a comprehensive guide to the synthesis of fluorescent probes utilizing this compound as a key starting material. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the expected photophysical properties and potential applications of the resulting fluorophores. The methodologies described herein are designed to be robust and adaptable, empowering researchers to generate novel fluorescent probes tailored to their specific needs.
Scientific Foundation: The Knoevenagel Condensation as a Gateway to Conjugated Systems
The primary synthetic strategy for converting this compound into a fluorescent probe is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[4][5] The active methylene compound, typically flanked by two electron-withdrawing groups (e.g., nitriles, esters, or ketones), is readily deprotonated by the base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields a new carbon-carbon double bond, extending the π-conjugated system of the molecule.[6][7]
The extension of π-conjugation is fundamental to the generation of fluorescence. As the conjugated system elongates, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption and emission spectra.[8] By strategically choosing the active methylene compound, researchers can fine-tune the electronic properties of the resulting probe, thereby modulating its photophysical characteristics.
The 4,5,6,7-tetrahydro-1-benzothiophene moiety serves as an excellent electron-donating "push" component in a "push-pull" or donor-π-acceptor (D-π-A) fluorophore architecture. The sulfur atom in the thiophene ring possesses lone pairs of electrons that can be delocalized into the π-system. When this donor is conjugated to an electron-accepting "pull" group (derived from the active methylene compound), an intramolecular charge transfer (ICT) character is imparted to the molecule's excited state.[9] This ICT is often sensitive to the polarity of the surrounding environment, resulting in a phenomenon known as solvatochromism, where the emission color of the probe changes with the polarity of the solvent.[10][11] This property can be harnessed to develop probes that report on the local microenvironment within a biological system.
Synthesis of the Starting Material: A Note on the Gewald Reaction
The precursor to our key starting material, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is readily synthesized via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (in this case, cyclohexanone), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine or piperidine).[10][12][13] The resulting 2-aminothiophene can then be converted to the desired 3-carbaldehyde through established methods, such as the Stephen aldehyde synthesis or by hydrolysis of the nitrile to a carboxylic acid followed by reduction. A detailed exploration of the Gewald reaction is beyond the scope of this application note, but it is a robust and widely used method for accessing this versatile heterocyclic core.[4]
Experimental Protocols
Protocol 1: Synthesis of a Representative Fluorescent Probe via Knoevenagel Condensation
This protocol details the synthesis of a fluorescent probe by reacting this compound with malononitrile, a common active methylene compound. The resulting product, 2-((4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylene)malononitrile, is a classic example of a D-π-A fluorophore.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| This compound | 180.26 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.1 | 1.1 |
| Piperidine | 85.15 | 0.1 | 0.1 |
| Ethanol (absolute) | 46.07 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 180 mg) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add malononitrile (1.1 mmol, 73 mg).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.[14]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The starting aldehyde should be consumed, and a new, more polar, and often colored spot corresponding to the product should appear.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent in vacuo until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.
Expected Outcome:
The product, 2-((4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylene)malononitrile, is typically obtained as a yellow to orange solid. The yield of this reaction is generally high, often exceeding 80-90%.[15]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the product at elevated temperatures, but the product often has lower solubility at room temperature, facilitating its isolation by precipitation.
-
Piperidine as Catalyst: Piperidine is a weak base that is effective in deprotonating the active methylene compound without causing self-condensation of the aldehyde.[6]
-
Molar Equivalents: A slight excess of the active methylene compound is used to ensure complete consumption of the more valuable aldehyde.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy to drive the condensation and subsequent dehydration.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a fluorescent probe.
Protocol 2: Characterization of the Synthesized Probe
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new vinyl proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized probe.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the aldehyde C=O stretch and the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹.
Photophysical Characterization:
-
UV-Visible Absorption and Fluorescence Spectroscopy: The absorption and emission spectra of the probe should be recorded in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and DMSO) to assess its solvatochromic properties.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Stokes Shift Calculation: The Stokes shift (in nm or cm⁻¹) is calculated as the difference between the wavelength of the emission maximum and the absorption maximum.
Representative Photophysical Data for Thiophene-Based D-π-A Dyes:
The following table provides representative photophysical data for structurally similar thiophene-based D-π-A dyes to give an indication of the expected properties of the probes synthesized from this compound.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Toluene | ~400-420 | ~480-520 | ~80-100 | High |
| Dichloromethane | ~410-430 | ~500-550 | ~90-120 | Moderate |
| Acetonitrile | ~415-435 | ~530-580 | ~115-145 | Moderate-Low |
| Ethanol | ~420-440 | ~550-600 | ~130-160 | Low |
| DMSO | ~425-445 | ~560-620 | ~135-175 | Low |
Note: This data is illustrative and the exact values will depend on the specific structure of the probe.
Applications and Future Directions
The fluorescent probes synthesized from this compound have a wide range of potential applications in life sciences and materials science.
-
Bioimaging: By incorporating functional groups that target specific organelles or biomolecules, these probes can be used for live-cell imaging. For example, the introduction of a lipophilic tail could facilitate membrane staining, while a positively charged moiety could target mitochondria.
-
Sensing: The solvatochromic nature of these D-π-A dyes makes them promising candidates for sensing changes in the local microenvironment, such as viscosity or polarity, which can be indicative of cellular stress or disease states.
-
Drug Development: These fluorescent scaffolds can be incorporated into drug molecules to create theranostic agents, which combine therapeutic action with diagnostic imaging capabilities.
Future work could involve expanding the library of fluorescent probes by using a variety of active methylene compounds to fine-tune the photophysical properties. Furthermore, the introduction of reactive functional groups would enable the covalent labeling of proteins and other biomolecules.
Diagram of Potential Applications:
Caption: Potential applications of the synthesized probes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The Knoevenagel condensation provides a straightforward and efficient method for constructing D-π-A fluorophores with tunable photophysical properties. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the fields of chemical biology, medicinal chemistry, and materials science, enabling the development of next-generation fluorescent tools for a wide range of applications.
References
- Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (URL not provided)
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - NIH. ([Link])
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. ([Link])
- (No title provided)
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC - NIH. ([Link])
- (No title provided)
-
(PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - ResearchGate. ([Link])
- (No title provided)
- (No title provided)
-
The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed. ([Link])
- (No title provided)
- (No title provided)
- (No title provided)
-
A Photoelectrochemical Study of Hybrid Organic and Donor—Acceptor Dyes as Sensitizers for Dye-Sensitized Solar Cells - MDPI. ([Link])
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. ([Link])
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF - ResearchGate. ([Link])
-
(PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - ResearchGate. ([Link])
- (No title provided)
- (No title provided)
-
Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC - PubMed Central. ([Link])
-
2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile - PubChem. ([Link])
- (No title provided)
-
The Knoevenagel Condensation - ResearchGate. ([Link])
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. - ResearchGate. ([Link])
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- 8. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Photoelectrochemical Study of Hybrid Organic and Donor—Acceptor Dyes as Sensitizers for Dye-Sensitized Solar Cells [mdpi.com]
- 10. Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, experience-driven advice structured in a practical question-and-answer format.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is a multi-step process where yield and purity can be compromised at several stages. The most prevalent and robust synthetic strategy involves two key transformations:
-
Stage 1: The Gewald Three-Component Reaction to construct the core 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene ring system.
-
Stage 2: Formylation via the Vilsmeier-Haack Reaction on the unsubstituted tetrahydrobenzo[b]thiophene scaffold to introduce the critical carbaldehyde group at the 3-position.
This guide is partitioned to address the specific challenges of each stage, providing actionable protocols and the scientific rationale behind them.
Overall Synthetic Workflow
The logical pathway from common starting materials to the final product is visualized below. Note that an intermediate deamination step is required to prepare the substrate for the Vilsmeier-Haack reaction.
Caption: Overall workflow for the synthesis of the target aldehyde.
Part 1: Troubleshooting the Gewald Reaction
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[1] However, its efficiency depends on a delicate balance of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is consistently low. What are the most likely causes?
A1: Low yields in the Gewald reaction typically stem from one of four areas:
-
Inefficient Knoevenagel Condensation: The reaction's first step is a Knoevenagel condensation between cyclohexanone and malononitrile.[2] If this step is slow or incomplete, the overall yield will be poor. This can be caused by an insufficiently active base or steric hindrance.
-
Poor Sulfur Reactivity: Elemental sulfur (S8) must be activated and incorporated. This process is temperature and base-dependent. If the temperature is too low, the sulfur may not react efficiently.
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical. The base acts as a catalyst for both the initial condensation and the subsequent cyclization.[3] The solvent must be able to dissolve the reactants and facilitate the reaction sequence.
-
Side Reactions: Dimerization of the unsaturated nitrile intermediate or other side reactions can consume starting materials and complicate purification.[3]
Q2: How do I select the optimal base and solvent for the Gewald reaction?
A2: The ideal system balances catalytic activity with minimizing side reactions. Secondary amines are generally preferred as catalysts.
| Parameter | Option 1: Morpholine | Option 2: Diethylamine | Option 3: Triethylamine |
| Base Type | Secondary Amine (Cyclic) | Secondary Amine (Acyclic) | Tertiary Amine |
| Typical Solvent | Ethanol, Methanol | Ethanol | DMF, Ethanol |
| Advantages | High efficacy, often leads to cleaner reactions and higher yields.[4] | Effective and widely used, good for general applications.[5] | Less prone to forming N-substituted byproducts. |
| Disadvantages | Higher boiling point can make removal difficult. | Can sometimes lead to more side products than morpholine. | Generally a weaker catalyst for this specific reaction compared to secondary amines. |
| Expert Insight | Morpholine in ethanol is our recommended starting point for this specific synthesis. It provides excellent catalytic activity for the condensation and cyclization steps while maintaining a clean reaction profile. |
Q3: I am struggling with product purity. How can I minimize side products and simplify purification?
A3: To enhance purity, consider a two-step procedure instead of the one-pot synthesis.[3]
-
Isolate the Knoevenagel Intermediate: First, perform the Knoevenagel condensation of cyclohexanone and malononitrile using a base like ammonium acetate in a solvent like benzene or toluene with a Dean-Stark trap to remove water.[6] Once the intermediate (cyclohexylidene-malononitrile) is formed and purified, it can be used in the next step.
-
Controlled Cyclization: React the purified intermediate with elemental sulfur and a base (e.g., diethylamine) in ethanol. This approach prevents side reactions associated with the initial condensation and often results in a much cleaner crude product, simplifying the final crystallization or chromatography.
Microwave irradiation has also been shown to improve yields and reduce reaction times, which can lead to a cleaner product profile by minimizing thermal degradation.[2][7]
Optimized Protocol for Gewald Reaction
This protocol is optimized for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (Absolute)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, malononitrile, and ethanol.
-
Begin stirring and add the morpholine catalyst dropwise at room temperature.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to a gentle reflux (approx. 50-60°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield beige or light-yellow crystals.
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] Success depends on the proper formation of the Vilsmeier reagent and the reactivity of the substrate. This stage assumes you have successfully synthesized and deaminated the Gewald product to obtain 4,5,6,7-tetrahydrobenzo[b]thiophene.
Mechanism Overview: Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is sluggish or fails to proceed. What is the issue?
A1: This is a common issue, as thiophenes are less reactive than other heterocycles like pyrroles or furans in electrophilic aromatic substitutions.[10] The problem usually lies in two areas:
-
Vilsmeier Reagent Potency: The electrophilic Vilsmeier reagent, a chloroiminium salt, must be formed correctly in situ.[11] This requires high-quality, anhydrous reagents. Phosphoryl chloride (POCl₃) should be fresh and dimethylformamide (DMF) should be anhydrous. The reagent is typically prepared at low temperatures (0°C) before adding the substrate.
-
Reaction Temperature: Due to the lower reactivity of the thiophene ring, a higher reaction temperature may be required after the initial addition.[10] Temperatures can range from room temperature up to 80°C, depending on the substrate's reactivity. You may need to screen temperatures to find the optimal balance between reaction rate and side product formation.
Q2: I'm observing the formation of multiple products. How can I improve regioselectivity for the 3-position?
A2: Regioselectivity is a significant challenge. While formylation of the parent benzothiophene often favors the 3-position, the tetrahydro- derivative can yield a mixture of isomers, including formylation at the 2-position or even on the saturated ring under harsh conditions.[12]
-
Steric Hindrance: The 2-position is adjacent to the sulfur atom, which can influence the electronic and steric environment. The 3-position is generally less hindered.
-
Controlled Conditions: Add the tetrahydrobenzothiophene substrate slowly to the pre-formed Vilsmeier reagent at low temperature (0°C). This allows the most kinetically favorable reaction to dominate. After the addition is complete, slowly warm the reaction to the optimal temperature. This can favor the desired isomer over thermodynamically stable but undesired side products.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess can lead to di-formylation or other side reactions.[13]
Q3: The aqueous workup of my reaction is messy and gives a low yield of impure product. What is the correct procedure?
A3: The workup is critical as it involves hydrolyzing the stable iminium salt intermediate to the final aldehyde.[8] A common mistake is improper pH control.
-
Controlled Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This hydrolyzes the intermediate and neutralizes the strong acid (from POCl₃). Caution: This is a highly exothermic and gas-evolving step.
-
Basification: After the initial quench, adjust the pH of the aqueous solution to ~7-8 with a base like sodium carbonate or dilute sodium hydroxide. This ensures the product aldehyde is in its free form and not protonated.
-
Extraction: Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic extracts with brine to remove residual water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.
Optimized Protocol for Vilsmeier-Haack Formylation
This protocol is for the formylation of 4,5,6,7-tetrahydrobenzo[b]thiophene.
Materials:
-
4,5,6,7-Tetrahydrobenzo[b]thiophene (1.0 eq)
-
Phosphoryl Chloride (POCl₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (used as solvent and reagent)
-
Dichloromethane (DCM, anhydrous, optional solvent)
Procedure:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stirrer.
-
Add anhydrous DMF to the flask and cool to 0°C in an ice bath.
-
Add POCl₃ dropwise to the cold DMF via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve the 4,5,6,7-tetrahydrobenzo[b]thiophene in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir for 1 hour until the hydrolysis is complete. Adjust pH to 7-8 if necessary.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 23, 2026. [Link]
-
El-Sayed, M. A. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2622–2642. [Link]
-
Joshi, S., & Sharma, P. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 460-466. [Link]
-
Lagu, B. R., et al. (2014). A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026. [Link]
-
de Lima, M. C. A., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. [Link]
-
Ruso, S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. [Link]
-
PrepChem. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved January 23, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved January 23, 2026. [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11634–11645. [Link]
-
Clarke, K., et al. (1977). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, 63-68. [Link]
-
Zhang, L., et al. (2020). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry, 44(32), 13635-13639. [Link]
-
Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E, E67(12), o3283. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved January 23, 2026. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 23, 2026. [Link]
-
Al-Etaibi, A. M., et al. (2021). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Journal of Molecular Structure, 1244, 130932. [Link]
-
Reddit. (2022). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Welcome to the technical support guide for the purification of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde (THBC). This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity THBC for their downstream applications. As a key intermediate in the synthesis of novel therapeutics, the purity of THBC is paramount.[1] This guide is designed to provide both procedural instructions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for THBC and related benzothiophene derivatives are column chromatography and recrystallization.[2] The choice between these methods depends on the physical state of your crude product (oil vs. solid), the nature of the impurities, and the desired final purity.
-
Column Chromatography: This is the most versatile method, especially for liquid or oily crude products, as it separates compounds based on their differential adsorption to a stationary phase.[2] It is highly effective at removing both polar and non-polar impurities.
-
Recrystallization: This technique is ideal for solid crude products. It relies on the solubility differences between the desired compound and impurities in a specific solvent at varying temperatures.[3]
-
Distillation: For thermally stable liquids, vacuum distillation can be a viable option for separating compounds with different boiling points.
Q2: My crude THBC is a dark-colored oil. Is this normal, and what does it indicate?
A2: While pure THBC is expected to be a liquid[1], crude products from synthesis are often dark oils or solids. Dark coloration typically indicates the presence of polymeric byproducts or residual reagents from the synthetic steps, such as the Vilsmeier-Haack reaction, which is a common method for its preparation. These impurities must be removed to prevent interference in subsequent reactions.
Q3: How can I quickly assess the purity of my THBC sample and monitor the purification process?
A3: Thin-layer chromatography (TLC) is an indispensable tool for both assessing the purity of your crude material and monitoring the progress of column chromatography.[3] By spotting the crude mixture and the collected fractions, you can visualize the separation of THBC from impurities. An optimized TLC solvent system will show a clear separation between the spot corresponding to the product and those of any impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified THBC should be stored at low temperatures, typically between 0-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functional group.[1][4] Proper storage is crucial to maintain its purity and stability over time.
Purification Protocols and Methodologies
Method 1: Flash Column Chromatography
This is the recommended primary purification method for THBC, especially when dealing with an oily crude product. The principle is to separate the target molecule from impurities by passing it through a column packed with a solid adsorbent (stationary phase), pushed by a liquid (mobile phase).
Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude THBC in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (mobile phases). A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give your product an Rf (retention factor) value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a 98:2 hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. The bed should be packed uniformly.[3]
-
-
Sample Loading:
-
Dissolve the crude THBC in a minimal amount of a non-polar solvent like dichloromethane.
-
Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.[2]
-
Collect fractions in separate test tubes and monitor them by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure THBC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation: Eluent Systems for Chromatography
| Polarity | Hexane : Ethyl Acetate (v/v) | Typical Application |
| Low | 98 : 2 to 95 : 5 | Eluting non-polar impurities |
| Medium | 90 : 10 to 80 : 20 | Eluting the target THBC |
| High | 70 : 30 and higher | Eluting highly polar impurities |
Method 2: Recrystallization
If your crude THBC is a solid or can be induced to solidify upon cooling, recrystallization is an excellent method for achieving high purity.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.
-
For benzothiophene derivatives, alcohols like isopropyl alcohol or a mixture of an alcohol and water are often effective.[2][5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was packed improperly (channeling).- Overloading the column with crude material. | - Optimize the eluent system using TLC to achieve a difference in Rf values of at least 0.2 between the product and impurities.[3]- Ensure the column is packed uniformly without air bubbles.- Use an appropriate amount of silica gel for the amount of crude product. |
| Product Not Eluting | - The eluent system is not polar enough.- Strong adsorption of the aldehyde to the acidic silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[3]- Consider adding a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica gel. |
| Streaking on TLC/Column | - The compound might be degrading on the silica gel.- The sample is too concentrated. | - Deactivate the silica gel by using an eluent containing a small amount of triethylamine.[3]- Ensure the sample is loaded in a narrow band at the top of the column.[3] |
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure slow cooling to room temperature before placing in an ice bath. |
| Low Recovery | - The compound is too soluble in the cold solvent.- The concentration of water in an alcohol/water mixture is too high, reducing purity.[5] | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Optimize the solvent system. If using an alcohol/water mixture, try reducing the water content.[5] |
Visualized Workflows
Purification Method Selection
Caption: Decision tree for selecting the primary purification method for THBC.
Column Chromatography Troubleshooting Flow
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
Sources
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde and its precursors. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common experimental challenges, focusing on the causality behind side product formation and providing validated troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of the target aldehyde typically proceeds via two key stages:
-
Formation of the Tetrahydrobenzothiophene Core: Usually accomplished via the Gewald aminothiophene synthesis to yield a 2-amino-3-carbonitrile or 3-carboxylate intermediate.
-
Installation of the 3-Carbaldehyde Group: This can be achieved through formylation of a suitable precursor or by chemical modification of the 3-substituent from the Gewald reaction.
We will troubleshoot issues in both stages.
Part 1: Troubleshooting the Gewald Reaction Precursor Synthesis
The Gewald reaction is a powerful, one-pot, multi-component reaction for synthesizing 2-aminothiophenes. It involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base.[1]
Question 1: My Gewald reaction to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has a very low yield. What are the primary causes and how can I optimize it?
Answer: Low yields in the Gewald synthesis are a frequent issue stemming from the reaction's complex mechanism and sensitivity to conditions.[2] The key is balancing the rates of the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization.[3]
Causality and Analysis:
-
Incomplete Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of cyclohexanone and malononitrile to form an α,β-unsaturated nitrile intermediate (cyclohexylidene-malononitrile).[4] If this step is slow or incomplete, the overall yield will be poor.
-
Inefficient Sulfur Addition/Cyclization: The subsequent addition of sulfur to the intermediate and the intramolecular cyclization are critical. The reaction temperature, base selection, and quality of sulfur are paramount. Temperatures that are too low can stall the reaction, while excessive heat can lead to the decomposition of intermediates or the formation of polymeric sulfur byproducts.
-
Base Selection: The choice of base is crucial. Mild organic bases like morpholine or triethylamine are typically preferred. Stronger bases can accelerate polymerization and other side reactions.
Troubleshooting Protocol & Optimization:
-
Reagent Purity: Ensure cyclohexanone is free of acidic impurities and that the malononitrile is dry. Use finely powdered elemental sulfur for better reactivity.
-
Base and Solvent: Morpholine is a highly effective catalyst and can also serve as the solvent. Alternatively, using a catalytic amount of triethylamine or morpholine in a solvent like ethanol or DMF is common.[4]
-
Temperature Control: The reaction is often exothermic. Maintain a gentle reflux (typically 50-80 °C, depending on the solvent) to ensure the reaction proceeds without runaway side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the cyclohexanone. The appearance of the Knoevenagel intermediate (often a non-polar spot) followed by its conversion to the polar aminothiophene product should be observed.
Table 1: Comparison of Typical Gewald Reaction Conditions
| Parameter | Condition A (Classic) | Condition B (Microwave) | Key Considerations |
|---|---|---|---|
| Ketone | Cyclohexanone | Cyclohexanone | Ensure purity |
| Nitrile | Malononitrile | Malononitrile | Use dry |
| Base | Morpholine (catalyst) | Triethylamine (catalyst) | Base strength affects side reactions |
| Solvent | Ethanol | Ethanol | Solvent polarity can influence rates |
| Temperature | 50 °C (Reflux) | 100-140 °C (Microwave) | Avoid excessive heat to prevent polymerization |
| Time | 2-4 hours | 10-20 minutes | Microwave can significantly reduce reaction time[1] |
| Typical Yield | 60-80% | 75-90% | Yields are highly dependent on precise conditions |
Workflow: Gewald Aminothiophene Synthesis The following diagram illustrates the mechanistic pathway of the Gewald reaction.
Caption: Mechanism of the Gewald aminothiophene synthesis.
Question 2: After my Vilsmeier-Haack formylation reaction on 6,7-dihydrobenzo[b]thiophen-4(5H)-one, I isolated a chlorinated aldehyde as the major product instead of the expected formylated ketone. Why did this happen?
Answer: This is a known and significant side reaction of the Vilsmeier-Haack reaction on certain substrates. The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is not only a formylating agent but also a source of electrophilic chlorine under specific conditions.
Causality and Analysis:
In the case of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, the substrate contains a ketone functionality adjacent to a double bond (enolizable position). The Vilsmeier reagent (formed from POCl₃ and DMF) can react with the enol form of the ketone.[5] Instead of a standard electrophilic aromatic substitution on the thiophene ring, the reagent can facilitate a substitution of the enolic hydroxyl group with a chlorine atom, followed by formylation at the adjacent position. This leads to the formation of 4-chloro-6,7-dihydrobenzo[b]thiophene-5-carbaldehyde as the major product (reported up to 58% yield).[6]
Troubleshooting & Prevention:
-
Protect the Ketone: If formylation at the thiophene ring (position 2 or 3) is the desired outcome, the ketone at position 4 must be protected before subjecting the molecule to Vilsmeier-Haack conditions. A common protecting group would be an acetal (e.g., using ethylene glycol).
-
Alternative Formylation Methods: Consider alternative methods that do not use a potent chlorinating agent like the Vilsmeier reagent. For example, lithiation of the thiophene ring with n-BuLi followed by quenching with DMF can introduce a formyl group more selectively, although this requires an appropriately substituted precursor (e.g., a 3-bromo derivative).[7]
Workflow: Vilsmeier-Haack Side Reaction Pathway
Caption: Competing pathways in the Vilsmeier-Haack reaction.
Part 2: Troubleshooting the Aldehyde Formation
Assuming a successful Gewald synthesis to produce 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the next step is the conversion of the nitrile to the aldehyde. This is commonly attempted via reduction.
Question 3: My reduction of the 3-carbonitrile intermediate with Diisobutylaluminium hydride (DIBAL-H) is messy, giving a mixture of the desired aldehyde, the corresponding alcohol, and starting material. How can I improve the selectivity?
Answer: The selective reduction of a nitrile to an aldehyde with DIBAL-H is a powerful but notoriously sensitive transformation. The reaction proceeds through an intermediate imine, which is then hydrolyzed to the aldehyde during aqueous workup. The key to success lies in precise stoichiometric and temperature control to prevent over-reduction.
Causality and Analysis:
-
Over-reduction: If more than one equivalent of DIBAL-H is used, or if the reaction temperature is allowed to rise above -70 °C, the initially formed aluminum-imine complex can be further reduced to an amino-aluminum species. Upon hydrolysis, this will yield the corresponding primary amine or, if the imine is fully hydrolyzed first, the aldehyde can be reduced to the alcohol.
-
Incomplete Reaction: Using too little DIBAL-H or insufficient reaction time will result in the recovery of unreacted starting material.
-
Workup Issues: The hydrolysis step is critical. A careful, low-temperature quench is required to hydrolyze the imine to the aldehyde without reducing the newly formed aldehyde.
Detailed Protocol for Selective Nitrile Reduction:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in anhydrous toluene or dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add 1.1 to 1.2 equivalents of DIBAL-H (typically 1.0 M solution in hexanes or toluene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol and then water before spotting).
-
Quenching: While still at -78 °C, slowly quench the reaction by adding anhydrous methanol dropwise to destroy excess DIBAL-H.
-
Hydrolysis: Allow the mixture to warm to 0 °C and then slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1M HCl. Stir vigorously until the organic and aqueous layers become clear (this can take several hours as it breaks up aluminum salt emulsions).
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde can then be purified by column chromatography on silica gel.
Table 2: Troubleshooting DIBAL-H Reduction of Nitriles
| Issue | Probable Cause | Solution |
|---|---|---|
| Significant amount of starting material remains | Insufficient DIBAL-H; reaction time too short. | Use 1.2 equivalents of DIBAL-H; increase reaction time to 3 hours. |
| Primary alcohol is the major product | Too much DIBAL-H; temperature too high. | Use a maximum of 1.2 equivalents; maintain temperature strictly at -78 °C. |
| Formation of a thick, un-stirrable gel during workup | Formation of aluminum hydroxides. | Use a Rochelle's salt workup, which chelates the aluminum salts and prevents gel formation. |
| Low isolated yield after workup | Product adsorbed onto aluminum salts. | Stir vigorously for an extended period during the Rochelle's salt workup to ensure complete extraction. |
References
-
Al-Adiwish, W. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Modern Organic Synthesis. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Hassan, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Science and Pollution Research. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
-
Organic Chemistry. (2023). Gewald Aminothiophene Synthesis Mechanism. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]
-
ResearchGate. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
Scientific Reports. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
-
PrepChem.com. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. [Link]
-
ResearchGate. (2008). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]
-
The Journal of Organic Chemistry. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
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Technical Support Center: 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Welcome to the comprehensive technical support guide for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common stability issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Molecule: A Double-Edged Sword of Reactivity
This compound is a valuable building block in medicinal chemistry and organic synthesis, largely due to its reactive aldehyde group and the unique electronic properties of the thiophene ring.[1][2] However, the very features that make it synthetically useful also render it susceptible to degradation under certain conditions. Understanding the underlying chemical principles of its stability is paramount for its successful application.
The core of its reactivity lies in two main areas: the electrophilic nature of the aldehyde group and the potential for reactions involving the thiophene ring and the conjugated system.[3][4] This guide will provide you with the expertise to navigate these challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solid Compound Upon Storage
Question: My solid this compound, which was initially a pale-yellow solid, has turned significantly yellow or brown after a short period in the lab. What is causing this, and is the material still usable?
Answer:
This discoloration is a common indicator of degradation, likely due to a combination of oxidation and polymerization.
-
Causality - The "Why":
-
Oxidation: Aldehydes are notoriously prone to air oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH). This process can be accelerated by exposure to light and ambient temperatures. The resulting carboxylic acid impurity can then catalyze further degradation.
-
Polymerization: As an α,β-unsaturated aldehyde, this molecule can undergo polymerization, especially in the presence of light, heat, or acidic/basic impurities. This leads to the formation of higher molecular weight, often colored, byproducts.
-
-
Immediate Actions & Protocol:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored material. A simple TLC or a quick ¹H NMR spectrum can reveal the presence of significant impurities. Look for the disappearance of the characteristic aldehyde proton signal and the appearance of new, broad signals.
-
Purification (If Necessary): If the discoloration is minor and the purity is still acceptable for your application, you may proceed with caution. For significant degradation, recrystallization or column chromatography may be necessary to repurify the compound. However, be aware that prolonged heating during recrystallization can also promote degradation.
-
-
Preventative Workflow:
-
Storage is Key: The most effective solution is prevention through proper storage. For a structurally related compound, benzo[b]thiophene-3-carbaldehyde, storage at -20°C to -80°C under an inert atmosphere (nitrogen or argon) and protected from light is recommended.[5] These conditions should be adopted for this compound.
-
Inert Atmosphere: Upon receiving the compound, immediately transfer it to a vial or flask that can be sealed under an inert atmosphere. If you need to access the compound multiple times, consider aliquoting it into smaller, single-use portions to minimize repeated exposure of the bulk material to air and moisture.
Figure 1: Recommended storage workflow to maintain compound stability. -
Issue 2: Inconsistent Reaction Yields and Multiple Spots on TLC
Question: I am using this compound in a reaction, but I'm getting inconsistent yields and my TLC plates show multiple unexpected spots. What could be going wrong?
Answer:
This issue often points to the degradation of the starting material either before the reaction or during the reaction itself, or to unintended side reactions.
-
Causality - The "Why":
-
Starting Material Purity: As discussed in Issue 1, using degraded starting material will inevitably lead to a mixture of products and lower yields of the desired compound.
-
Reaction Conditions: The stability of the tetrahydrobenzothiophene core and the aldehyde group can be sensitive to the reaction conditions.
-
pH Sensitivity: Some derivatives of 4,5,6,7-tetrahydro-benzothiophene have been shown to be unstable in acidic pH.[6] Strong acidic conditions can lead to hydrolysis or other acid-catalyzed side reactions.
-
Nucleophilic Attack: As an α,β-unsaturated aldehyde, the molecule is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).[7][8] Your reaction conditions or reagents might be favoring an unintended reaction pathway.
-
-
Synthesis Byproducts: If the compound was synthesized via a Vilsmeier-Haack reaction, impurities from this process could be present and interfere with subsequent reactions.[9][10]
-
-
Troubleshooting Protocol:
-
Verify Starting Material: Always confirm the purity of your this compound before starting your reaction.
-
Reaction Condition Optimization:
-
pH Control: If your reaction allows, maintain a neutral or slightly basic pH. If acidic conditions are required, consider using milder acids or shorter reaction times.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation and side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, especially if the reaction is run for an extended period.
-
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can catalyze decomposition.
Figure 2: Logical workflow for troubleshooting inconsistent reaction outcomes. -
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Based on data for similar aromatic aldehydes, the ideal long-term storage conditions are at -20°C to -80°C , in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon) , and protected from light .[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down oxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde group.[11] |
| Light | Protected (Amber vial/foil) | Prevents light-catalyzed polymerization and degradation. |
| Moisture | Dry | Prevents potential hydrolysis and other moisture-related side reactions. |
Q2: My NMR spectrum shows a small peak that I suspect is the corresponding carboxylic acid. At what percentage does this impurity typically affect subsequent reactions?
A2: There is no universal threshold, as the impact of the carboxylic acid impurity is highly dependent on the specific reaction you are performing.
-
Reactions sensitive to acid: If your reaction involves acid-sensitive functional groups or reagents (e.g., certain protecting groups, organometallics), even 1-2% of an acidic impurity could be detrimental.
-
Robust reactions: For more robust reactions, you might tolerate up to 5% of the carboxylic acid impurity without a significant impact on the yield.
-
Best Practice: For critical applications, it is always best to use starting material that is >98% pure. If you detect the carboxylic acid, consider a mild basic wash of your compound dissolved in an organic solvent, followed by drying and solvent removal, to eliminate the acidic impurity.
Q3: Can I handle this compound on the open bench?
A3: For weighing and preparing solutions for immediate use, brief exposure to the atmosphere on an open bench is generally acceptable. However, to maintain the long-term integrity of the compound, it is strongly advised to handle the bulk material in a glovebox or under a stream of inert gas. Avoid leaving the container open on the bench for extended periods. The compound is also listed as an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[12][13]
Q4: What are the likely degradation pathways for this molecule?
A4: The primary degradation pathways are oxidation and polymerization.
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Technical Support Center: Overcoming Reactivity Challenges with 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate for therapeutic agents targeting a range of conditions, from neurological disorders to cancer.[1][2] However, its unique electronic structure often leads to unexpected challenges in the laboratory, particularly concerning the reactivity of the C3-aldehyde functional group.
This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these challenges and to offer practical, field-proven solutions. We will delve into the causality behind the observed low reactivity and provide troubleshooting steps and optimized protocols to ensure your research progresses efficiently.
Understanding the Core Challenge: The "Deactivated" Aldehyde
The primary obstacle in the derivatization of this scaffold is the reduced electrophilicity of the aldehyde's carbonyl carbon. This "low reactivity" is not an anomaly but a direct consequence of the electron-rich nature of the fused thiophene ring.
-
Electronic Effects : The sulfur atom in the thiophene ring possesses lone pairs of electrons that it donates into the aromatic system through resonance. This increases the electron density of the entire ring. Groups that donate electron density to an aromatic ring are known as "activating groups" in the context of electrophilic aromatic substitution, but they have the opposite effect on substituents that rely on electrophilicity.[3][4] This donated electron density partially neutralizes the inherent partial positive charge (δ+) on the aldehyde's carbonyl carbon, making it a less attractive target for nucleophiles.
-
Steric Hindrance : While less of a primary factor than electronics, the bulky, fused tetrahydrobenzothiophene framework can sterically hinder the approach of large nucleophiles to the carbonyl carbon, further complicating reactions.[5]
The following sections provide direct answers and protocols to overcome these inherent properties.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common issues encountered during the synthesis of derivatives from this compound.
Q1: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is failing or giving abysmal yields. What is the cause and how can I fix it?
Answer: This is a classic symptom of the aldehyde's low electrophilicity. In a standard Knoevenagel condensation, a weak base generates a nucleophilic enolate from your active methylene compound.[6][7] If the aldehyde's carbonyl carbon is not sufficiently electron-poor, the nucleophilic attack is kinetically unfavorable.
Troubleshooting Steps:
-
Activate the Aldehyde with a Lewis Acid: The most direct solution is to increase the electrophilicity of the carbonyl carbon. A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the carbon a much better electrophile.[8]
-
Recommended Action: Add a stoichiometric amount of a Lewis acid like titanium(IV) chloride (TiCl₄) or scandium(III) triflate (Sc(OTf)₃) at a low temperature (e.g., -78 °C to 0 °C) before adding the active methylene compound.
-
-
Employ a More Potent Catalytic System: Some base catalysts are more effective for unreactive substrates.
-
Recommended Action: Switch from simple amine bases (like piperidine or triethylamine) to a more robust system. The combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the presence of a hydroxyl-containing ionic liquid has been shown to be effective for electron-rich aldehydes.[9][10] The hydroxyl group is believed to activate the aldehyde via hydrogen bonding.[10]
-
-
Increase Thermal Energy: If the above options are not available, simply increasing the reaction temperature (e.g., refluxing in toluene with a Dean-Stark trap to remove water) can sometimes provide enough energy to overcome the activation barrier, though this may lead to side products.
Q2: I am attempting a Wittig reaction to form an alkene, but the reaction is extremely slow and incomplete. Why is this happening?
Answer: The Wittig reaction is fundamentally a nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[11] Your issue likely stems from one of two sources:
-
The ylide is too stable (not nucleophilic enough) to react with the deactivated aldehyde.
-
Steric hindrance is preventing the formation of the key oxaphosphetane intermediate.[12]
Troubleshooting Steps:
-
Use a More Reactive (Unstabilized) Ylide: Ylides that are not stabilized by adjacent electron-withdrawing groups are far more reactive.
-
Recommended Action: If you are using a stabilized ylide (e.g., Ph₃P=CHCO₂Et), switch to an unstabilized ylide (e.g., Ph₃P=CH₂ or Ph₃P=CH(Alkyl)). These are typically prepared from the corresponding phosphonium salts using a strong base like n-BuLi or NaHMDS immediately before use.[12]
-
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, is a superior alternative for unreactive or sterically hindered aldehydes and ketones.[12] The phosphonate carbanions are generally more nucleophilic than the analogous Wittig ylides.
-
Recommended Action: Synthesize the appropriate diethyl phosphonate ester and deprotonate it with a base like NaH or KHMDS to generate the nucleophile for the reaction.
-
Q3: My one-pot reductive amination is inefficient, leaving large amounts of unreacted aldehyde. How can I drive the reaction to completion?
Answer: Reductive amination is a two-step process: (1) formation of an imine or iminium ion, followed by (2) reduction to the amine.[13] With a deactivated aldehyde, the initial imine formation is often the rate-limiting step.
Troubleshooting Steps:
-
Catalyze Imine Formation: The addition of an acid catalyst will protonate the carbonyl oxygen, significantly activating the aldehyde toward attack by the amine nucleophile.
-
Recommended Action: Add a catalytic amount (1-5 mol%) of an acid such as p-toluenesulfonic acid (p-TsOH), acetic acid, or boric acid to the reaction mixture.[14]
-
-
Remove Water: Imine formation is a reversible equilibrium reaction that produces water. Removing this water will drive the reaction forward according to Le Châtelier's principle.
-
Recommended Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction vessel.[13]
-
-
Choose the Right Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde. This allows the equilibrium to be constantly pulled towards the product.
-
Recommended Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
Visual Logic and Mechanisms
Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common reactivity issues.
Caption: Lewis acid coordination enhances carbonyl electrophilicity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for the low reactivity of the aldehyde group on this scaffold? The thiophene ring is an electron-donating heteroaromatic system. Through resonance, the sulfur atom pushes electron density into the ring and, consequently, onto the attached aldehyde group. This effect, known as a positive mesomeric effect (+M), reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by nucleophiles. [3][4] Q2: Beyond the specific reactions above, what are some general strategies to activate an electron-rich aldehyde? The two most powerful general strategies are Lewis acid catalysis and organocatalysis.
-
Lewis Acid Catalysis: As detailed in the troubleshooting guide, Lewis acids (e.g., TiCl₄, AlCl₃, BF₃·OEt₂, SnCl₄) coordinate to the carbonyl oxygen, withdrawing electron density and activating the aldehyde. [15][16][17]* Organocatalysis: N-Heterocyclic Carbenes (NHCs) are a modern tool used to reverse the polarity of aldehydes (a concept called "umpolung"). [18][19]The NHC can add to the aldehyde to form a Breslow intermediate, which is a potent nucleophile, allowing the aldehyde to participate in reactions where it would normally be the electrophile. [19][20] Q3: Can I modify the tetrahydrobenzothiophene ring itself to influence reactivity? Yes, but this is often more synthetically demanding than simply changing the reaction conditions for the aldehyde. Introducing an electron-withdrawing group (EWG) onto the thiophene ring would increase the aldehyde's reactivity. However, functionalizing the tetrahydrobenzothiophene core can be challenging and may require multi-step sequences. [21]For most applications, it is more efficient to find a catalytic solution to activate the existing aldehyde.
Q4: What analytical techniques are best for monitoring these sluggish reactions? Given the potential for slow conversions, Thin Layer Chromatography (TLC) may not always show clear changes over short timeframes.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended. It provides quantitative data on the disappearance of starting material and the appearance of the product, allowing you to accurately track reaction progress even at low conversions.
-
¹H NMR (Proton Nuclear Magnetic Resonance) of an aliquot from the reaction mixture is also definitive. The disappearance of the characteristic aldehyde proton signal (typically ~9-10 ppm) is a clear indicator of the reaction's progress.
Optimized Experimental Protocols
The following are generalized, starting-point protocols designed to overcome the low reactivity of this compound. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Lewis Acid-Catalyzed Knoevenagel Condensation
This protocol uses titanium(IV) chloride to activate the aldehyde for reaction with malononitrile.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium(IV) chloride (1.1 equiv, 1M in DCM) dropwise via syringe. Stir the resulting mixture for 30 minutes at -78 °C.
-
Nucleophile Addition: In a separate flask, dissolve malononitrile (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM. Add this solution dropwise to the cold aldehyde/Lewis acid mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by pouring it into a beaker of cold water or saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Lewis Acid | TiCl₄ | Strong oxophilic Lewis acid effectively activates the carbonyl. |
| Solvent | Anhydrous DCM | Aprotic, inert solvent, suitable for low temperatures. |
| Temperature | -78 °C to RT | Controls reactivity and minimizes side reactions. |
| Base | Pyridine | Acts as a mild base to mop up HCl generated in situ. |
Protocol 2: One-Pot Reductive Amination using STAB
This protocol is a robust method for synthesizing secondary amines in a single step.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary amine (1.1 equiv) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.2 M).
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of 4Å molecular sieves can improve this step.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the aldehyde and the intermediate imine, and the appearance of the product amine.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion; does not reduce the aldehyde. |
| Solvent | DCE or THF | Aprotic solvents that are compatible with the reagents. |
| Catalyst | Acetic Acid | Protonates the carbonyl and facilitates iminium ion formation. |
| Stoichiometry | Excess amine & reducer | Drives the reaction to completion. |
References
-
ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents.... Retrieved from [Link]
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Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]
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Semantic Scholar. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
-
PubMed. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Activation of an aldehyde via a) H⁺ or Lewis acid (LA); b) a thiourea organocatalyst. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]
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YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzothiophene-3-carbaldehyde. Retrieved from [Link]
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Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
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MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
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-
ACS Publications. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
The Chirality. (2013, March 19). Organocatalytic C−H Bond Arylation of Aldehydes to Bis-heteroaryl Ketones. Retrieved from [Link]
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Science of Synthesis. (2025, August 6). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Retrieved from [Link]
-
RSC Publishing. (2019, January 22). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from [Link]
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RSC Publishing. (n.d.). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
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-
YouTube. (2024, May 27). Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides (Mechanism, Ylide Formation). Retrieved from [Link]
-
PubMed Central. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
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- 18. N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Tetrahydrobenzothiophene Reactions
Introduction: Navigating the Catalytic Landscape for Tetrahydrobenzothiophene Synthesis
Tetrahydrobenzothiophene (THBT) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, most commonly achieved through the catalytic hydrogenation of benzothiophene, presents a significant optimization challenge for researchers. The primary goal is to achieve high conversion and selectivity, saturating the thiophenic double bonds without inducing undesired C-S bond cleavage (hydrodesulfurization), which leads to byproducts like ethylbenzene.
This technical support center serves as a specialized resource for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address the common issues encountered during experimental work. Here, we synthesize technical data with field-proven insights to guide you through catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project on benzothiophene hydrogenation. What are the first-line catalysts I should consider?
A1: Your choice of catalyst is the most critical parameter and depends heavily on whether you prefer a heterogeneous or homogeneous system. Each has distinct advantages.
-
Heterogeneous Catalysts: These are the workhorses for hydrogenation due to their ease of separation, recyclability, and general robustness.
-
Palladium-based Catalysts: Palladium on carbon (Pd/C) is the most common starting point. For enhanced activity, especially with stubborn substrates, consider Pearlmann's catalyst (Pd(OH)₂/C), which is often more effective.[1]
-
Sulfide Catalysts: Palladium sulfide and Cobalt-Molybdenum sulfide (CoMoS) catalysts are highly effective, particularly in industrial hydrotreating processes.[2][3] They are often more resistant to sulfur poisoning than their metallic counterparts and can offer excellent selectivity for hydrogenation over C-S bond scission.[2]
-
Other Noble Metals: Platinum- and Ruthenium-based catalysts are also viable options. Ruthenium, for instance, can be very active at elevated temperatures and pressures.[4][5]
-
-
Homogeneous Catalysts: These catalysts offer exceptional activity and selectivity at milder conditions due to their well-defined active sites.
-
Rhodium and Iridium Complexes: Complexes such as [M(COD)(PPh₃)₂]PF₆ (where M = Rh or Ir) have demonstrated high efficiency for the selective hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene.[6] These systems often operate at lower temperatures and pressures than heterogeneous catalysts.
-
Ruthenium Complexes: Triphenylphosphine ruthenium complexes, like (PPh₃)₃RuCl₂, have also been successfully used, providing a clear kinetic profile where the reaction rate is first-order in both the catalyst and hydrogen concentration.[5]
-
Your initial screening should ideally include a standard Pd/C, a more active catalyst like Pd(OH)₂/C, and if resources permit, a representative homogeneous catalyst to benchmark performance.
Q2: My reaction shows low conversion of benzothiophene. What are the common causes and how can I improve the yield?
A2: Low conversion is a frequent hurdle. A systematic approach to troubleshooting is essential. The flowchart below outlines a logical workflow, and the subsequent points detail the underlying causes.
Caption: Troubleshooting workflow for low reaction conversion.
-
Catalyst Inactivity: The most common culprit is a deactivated catalyst. Ensure you are using a fresh batch from a reliable supplier. Heterogeneous catalysts, especially Pd/C, can lose activity over time due to oxidation or improper storage. Always handle catalysts under an inert atmosphere where possible.[1][7]
-
Suboptimal Conditions: Hydrogenation reactions are highly sensitive to temperature and pressure.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and catalyst sintering.[8][9] Experiment with a temperature gradient (e.g., 80°C, 120°C, 160°C) to find the sweet spot.[5]
-
Hydrogen Pressure: The reaction rate is often dependent on hydrogen concentration (pressure).[5] Ensure your system is leak-free and try increasing the H₂ pressure systematically (e.g., 15 bar, 30 bar, 50 bar).
-
-
Catalyst Poisoning: Thiophene and its derivatives can themselves act as catalyst inhibitors or poisons for many noble metal catalysts.[4] Impurities in your starting material or solvent (e.g., other sulfur or nitrogen-containing compounds) can strongly coordinate to the catalyst's active sites and halt the reaction.[9] Purifying the benzothiophene substrate via distillation or chromatography may be necessary.
-
Solvent Effects: The solvent can impact the solubility of both the substrate and hydrogen, affecting the overall reaction rate. While polar solvents like ethanol and methanol are good starting points for Pd/C, sometimes a less polar solvent like cyclohexane or toluene is more effective.[1][2][10] A dilution effect can also occur; overly dilute conditions may slow the reaction.[10]
Q3: I'm getting a mixture of products, including significant amounts of ethylbenzene. How can I improve selectivity towards tetrahydrobenzothiophene?
A3: Poor selectivity is typically due to over-reduction or undesired hydrogenolysis (C-S bond cleavage). The key is to control the catalyst's activity and the reaction conditions.
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. thaiscience.info [thaiscience.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde.
As a key intermediate in the development of novel therapeutics and advanced organic materials, the successful synthesis of this compound is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, focusing primarily on the widely used Vilsmeier-Haack formylation pathway.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of the Tetrahydrobenzothiophene Core
The journey to the target aldehyde often begins with the construction of the core heterocyclic system. The Gewald reaction is a robust and common method for creating the necessary 2-amino-4,5,6,7-tetrahydrobenzothiophene precursor from a ketone, an activated nitrile, and elemental sulfur.[2][3]
Question: My Gewald reaction for the 2-aminotetrahydrobenzothiophene precursor is low-yielding or failing. What are the common causes?
Answer: The Gewald reaction is a powerful multicomponent reaction, but its success hinges on the careful balance of several factors.[4] The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5] Failure points can often be traced to one of the following:
-
Base Catalyst: The choice and amount of base (typically a secondary amine like morpholine or piperidine) are critical. An insufficient amount may lead to a sluggish Knoevenagel condensation, while an excess can promote unwanted side reactions.
-
Reagent Purity: Ensure the cyclohexanone (or substituted derivative), activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur are of high purity. Contaminants can inhibit catalyst activity or introduce competing reaction pathways.
-
Reaction Temperature: The reaction is often run at a moderate temperature (e.g., 50-70 °C). Temperatures that are too low may result in an incomplete reaction, while excessive heat can lead to the decomposition of intermediates and the formation of complex side products.
-
Inefficient Sulfur Addition: The dissolution and reaction of elemental sulfur can be a rate-limiting step. Ensure adequate stirring to maintain a homogenous suspension. The reaction mechanism involves the opening of the S8 ring to form polysulfide intermediates.[5]
Section 2: The Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is the cornerstone for introducing the aldehyde group onto the electron-rich thiophene ring. It involves the formation of the Vilsmeier reagent, a chloroiminium salt, which then acts as the electrophile.[6][7]
Question: I am observing little to no formation of the desired aldehyde in my Vilsmeier-Haack reaction. What should I investigate first?
Answer: When the starting material is recovered, the primary suspect is the Vilsmeier reagent itself. Its formation and reactivity are highly sensitive to the reaction conditions.
-
Causality—Reagent Quality is Paramount: The most common cause of failure is moisture. N,N-Dimethylformamide (DMF) is hygroscopic and must be anhydrous. Water will rapidly quench the phosphorus oxychloride (POCl₃) and prevent the formation of the active Vilsmeier reagent.[8] Similarly, POCl₃ should be fresh and fume when the bottle is opened; old or improperly stored POCl₃ may have hydrolyzed, rendering it inactive.[8]
-
Experimental Logic: The Vilsmeier reagent, a substituted chloroiminium ion, is generated from the reaction of DMF and POCl₃.[7] This reagent is a relatively weak electrophile, which is why the reaction is effective for electron-rich aromatics and heterocycles like thiophenes.[6] If the reagent fails to form, no reaction will occur.
Protocol: Vilsmeier Reagent Generation
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add POCl₃ dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.
Question: My reaction turns dark brown or black and results in a complex mixture of products. What is causing this decomposition?
Answer: The formation of tar or a dark, intractable mixture is typically a result of poor temperature control.
-
Causality—Exothermic Reactions: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without sufficient cooling, localized heating can cause the reagent and the solvent to decompose. Furthermore, the subsequent electrophilic substitution step can also be exothermic.
-
Corrective Action: Strict adherence to temperature control is non-negotiable. Add POCl₃ slowly and dropwise to DMF maintained at 0 °C.[9] After the reagent is formed, consider adding your tetrahydrobenzothiophene substrate dissolved in a solvent like dichloroethane or chloroform, especially if the substrate is sensitive. Maintain the low temperature during the initial phase of the substrate addition before allowing it to warm or gently heating to complete the reaction.[8]
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose and resolve issues leading to low yields in the Vilsmeier-Haack formylation.
Caption: A troubleshooting flowchart for low-yield Vilsmeier-Haack reactions.
Section 3: Product Work-up and Purification
Question: What is the correct procedure for quenching the reaction and isolating the aldehyde?
Answer: The work-up is not merely a quench; it is the chemical step that converts the intermediate iminium salt into the final aldehyde product via hydrolysis.[7]
-
Causality—The Role of Hydrolysis: The electrophilic attack of the Vilsmeier reagent on the thiophene ring forms a stable iminium salt intermediate. This salt is unreactive until it is hydrolyzed by water. The work-up procedure is designed to facilitate this hydrolysis under controlled conditions.
-
Recommended Protocol:
-
Cool the completed reaction mixture in an ice bath.
-
Prepare a separate beaker with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step dissipates the heat from quenching the excess POCl₃.
-
The resulting acidic aqueous solution contains the iminium salt. To induce hydrolysis, the pH must be raised. Slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 1-2 M) solution of sodium hydroxide until the pH is neutral to slightly basic (pH 7-8).
-
Stir the mixture at room temperature for 1-2 hours to ensure hydrolysis is complete.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Question: My crude product is an oil/impure solid. What is the best method for purification?
Answer: Purification strategy depends on the nature of the impurities and the physical state of the product.
-
Column Chromatography: This is the most universally applicable method. A silica gel column using a gradient elution, typically starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective at separating the aldehyde from less polar starting materials and more polar baseline impurities.[10]
-
Recrystallization: If the crude product is solid, recrystallization can be a highly efficient purification method.[11] Common solvents to screen include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane) to induce crystallization.
Data Summary Tables
Table 1: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive Vilsmeier reagent due to moisture. | Use freshly opened or distilled anhydrous DMF and a new bottle of POCl₃.[8] |
| Dark Tar Formation | Poor temperature control during reagent formation or reaction. | Add POCl₃ dropwise at 0 °C. Maintain cooling during substrate addition. |
| Low Yield | Incomplete reaction. | Allow reaction to warm to room temperature or heat to 50-60 °C after initial addition. Monitor by TLC.[9] |
| Difficult Isolation | Incomplete hydrolysis of the iminium salt intermediate. | After quenching on ice, neutralize carefully and stir for 1-2 hours to ensure complete hydrolysis.[7] |
Table 2: Typical Vilsmeier-Haack Reaction Parameters
| Reagent/Parameter | Stoichiometry / Condition | Rationale |
| Substrate | 1.0 eq | Limiting reagent. |
| POCl₃ | 1.2 - 2.0 eq | Ensures complete conversion of DMF to the Vilsmeier reagent. |
| DMF | 3.0 eq to solvent quantity | Acts as both reagent and solvent. An excess ensures the reaction medium remains fluid. |
| Temperature | 0 °C to 80 °C | Initial cooling is critical, followed by potential heating to drive the reaction to completion.[9] |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; monitor progress with TLC. |
Reaction Mechanism Overview
The Vilsmeier-Haack reaction proceeds via two main stages: the formation of the electrophile (Vilsmeier reagent) and the subsequent aromatic substitution.
Caption: A simplified workflow of the Vilsmeier-Haack reaction mechanism.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patil, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. S.V.S's Dadasaheb Rawal College. Retrieved from [Link]
- Al-Said, S. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
- MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][12]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
- ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- ResearchGate. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.
- ResearchGate. (2010).
- Google Patents. (n.d.). US7910780B2 - Method for purifying terephthalaldehyde.
- National Institutes of Health. (n.d.).
- YouTube. (2020).
- National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
- ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties.
- ResearchGate. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
- Arkivoc. (2010).
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- ResearchGate. (n.d.).
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7910780B2 - Method for purifying terephthalaldehyde - Google Patents [patents.google.com]
- 12. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. This versatile heterocyclic compound is a crucial building block in the development of novel therapeutics, including modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) and agents targeting neurological disorders.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this important intermediate.
The most reliable and widely adopted method for synthesizing this molecule is a two-stage process. The first stage involves the synthesis of the core heterocycle, 4,5,6,7-tetrahydrobenzo[b]thiophene. The second, and more technically demanding stage, is the regioselective formylation at the C3 position, typically accomplished via the Vilsmeier-Haack reaction.[4][5] This guide focuses primarily on the challenges and troubleshooting of this critical formylation step.
Overall Synthetic Workflow
The synthesis proceeds in two key stages, starting from commercially available materials.
Caption: Overall two-stage synthesis pathway.
Troubleshooting Guide: The Vilsmeier-Haack Formylation Step
This section addresses common issues encountered during the formylation of 4,5,6,7-tetrahydrobenzo[b]thiophene.
Q1: The reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
This is one of the most frequent challenges, often pointing to issues with the Vilsmeier reagent itself or the reaction conditions.
Probable Causes:
-
Deactivated Vilsmeier Reagent: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is highly sensitive to moisture. Water contamination in the N,N-dimethylformamide (DMF) or from atmospheric moisture will consume the phosphorus oxychloride (POCl₃) and prevent the formation of the active electrophile.[6]
-
Impure DMF: DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[6] A fishy odor is a tell-tale sign of aged DMF.
-
Insufficient Reagent Activation: The formation of the Vilsmeier reagent from DMF and POCl₃ is not instantaneous and is temperature-dependent. Insufficient stirring time or temperatures that are too low may result in incomplete formation of the electrophile before the substrate is added.
-
Low Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][7] While the tetrahydrobenzothiophene ring is electron-rich, impurities in the starting material can inhibit the reaction.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use a freshly opened bottle or freshly distilled, anhydrous DMF. Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon). Perform the reaction under an inert atmosphere.
-
Verify Reagent Quality: Use a new bottle of POCl₃. Old bottles may have absorbed moisture, leading to the formation of HCl and phosphoric acid. POCl₃ should be a clear, colorless liquid; a yellow tint may indicate degradation.
-
Optimize Reagent Formation:
-
Add POCl₃ dropwise to DMF at 0 °C to control the initial exotherm.
-
After the addition, allow the mixture to stir at 0 °C for at least 30-60 minutes to ensure the complete formation of the Vilsmeier reagent, which often appears as a solid precipitate or thick slurry.
-
-
Reaction Temperature: After adding the substrate, slowly warm the reaction to room temperature or gently heat it (e.g., to 40-60 °C) if conversion is still low.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Consider More Reactive Reagents: If issues persist, a more electrophilic Vilsmeier reagent can be generated in situ using DMF with oxalyl chloride or triflic anhydride (Tf₂O), though these are more expensive and hazardous alternatives.[6]
Caption: Logic diagram for troubleshooting low reaction conversion.
Q2: The reaction produces significant byproducts, complicating purification. How can this be controlled?
Byproduct formation is a common scale-up challenge, often related to reaction control.
Probable Causes:
-
Di-formylation: Although the C3 position is most reactive, excessive Vilsmeier reagent or harsh conditions (high temperature, long reaction time) can lead to the formation of a second formyl group at another position on the ring.
-
Chlorination: A known side reaction in Vilsmeier-Haack chemistry is the formation of chloro-derivatives, such as 4-chloro-6,7-dihydrobenzo[b]thiophene-5-carbaldehyde, especially if the substrate has activated methylene groups or if reaction temperatures are too high.[9]
-
Polymerization/Degradation: Aldehyde products and electron-rich heterocycles can be sensitive to the highly acidic conditions of the reaction, leading to the formation of intractable tars, particularly upon heating.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess is a primary driver of byproduct formation.
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For scale-up, this requires a reactor with efficient heat transfer capabilities. Avoid excessive heating.
-
Controlled Work-up: The work-up procedure is critical. The reaction mixture should be quenched by adding it slowly to a well-stirred, cold (ice bath) aqueous solution of a base like sodium acetate or sodium hydroxide.[10][11] This neutralizes the strong acids and hydrolyzes the intermediate iminium salt to the desired aldehyde under controlled conditions. Reversing the quench (adding water to the reaction) can create a dangerous exotherm and promote degradation.
Q3: The work-up is highly exothermic and difficult to control on a larger scale. What is the best practice?
Managing the quench is paramount for safety and product quality during scale-up.
Probable Causes:
-
The work-up involves neutralizing unreacted POCl₃ and its byproducts (phosphoric and hydrochloric acid) and hydrolyzing the product-iminium salt complex. Both processes are highly exothermic.
-
Rapid, uncontrolled addition of the aqueous quench solution to the concentrated reaction mixture can lead to a violent, boiling exotherm.
Recommended Solutions:
-
Reverse Quench: The safest procedure is a "reverse quench." Prepare a sufficiently large, well-stirred vessel containing an ice-cold aqueous base solution (e.g., 10-20% NaOH or saturated NaOAc). Slowly transfer the Vilsmeier reaction mixture into this cold solution via a dropping funnel or pump.
-
Temperature Monitoring: Monitor the internal temperature of the quench vessel throughout the addition, ensuring it remains below a set point (e.g., < 20 °C).
-
Adequate Cooling: For pilot or plant scale, use a jacketed reactor with a robust cooling system for the quench vessel.
-
Stirring: Ensure vigorous agitation in the quench vessel to dissipate heat and prevent the formation of localized hot spots.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters and typical conditions for the Vilsmeier-Haack formylation step?
Success hinges on careful control of several key variables. The table below summarizes a typical starting point for optimization.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Anhydrous DMF | Acts as both solvent and reagent. Must be free of water and dimethylamine.[6] |
| Formylating Agent | POCl₃ | Most common and cost-effective. Must be fresh and colorless. |
| Stoichiometry | 1.1 - 1.5 eq. POCl₃ 1.1 - 1.5 eq. DMF (if co-solvent used) | A slight excess drives the reaction to completion. Large excess leads to byproducts.[9] |
| Reagent Prep Temp. | 0 °C | Controls the initial exotherm during Vilsmeier reagent formation. |
| Reaction Temp. | 0 °C to 60 °C | Substrate-dependent. Start low and warm gently if needed. Monitor by TLC/GC-MS.[8] |
| Reaction Time | 2 - 12 hours | Monitor for completion to avoid degradation from prolonged exposure to acidic conditions. |
| Work-up | Quench into cold aq. base | Safely controls the neutralization exotherm and hydrolyzes the intermediate.[10] |
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main parts:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic (chloromethylene)dimethyliminium ion, often called the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the substrate attacks the carbon atom of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is stable until it is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7]
Q3: What are the essential safety precautions for this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and acid-resistant gloves.
-
Ventilation: Handle POCl₃ and perform the entire reaction in a well-ventilated chemical fume hood. POCl₃ is corrosive and reacts with atmospheric moisture to release HCl gas.
-
Reagent Handling: Add POCl₃ to DMF slowly and with cooling. Never add water to POCl₃.
-
Exotherm Management: Be prepared for exothermic events, especially during reagent addition and the final quench. Use an ice bath and monitor temperatures closely.
-
Waste Disposal: Neutralize and dispose of all waste streams according to institutional safety guidelines.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and should be optimized for your specific scale and equipment.
Materials:
-
4,5,6,7-Tetrahydrobenzo[b]thiophene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Dichloromethane (DCM, optional co-solvent)
-
Saturated Sodium Acetate (NaOAc) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reactor Setup: Set up a three-neck, round-bottom flask (or jacketed reactor) equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas (N₂ or Ar) inlet. Ensure the system is completely dry.
-
Vilsmeier Reagent Formation:
-
Charge the reactor with anhydrous DMF (approx. 5-10 volumes relative to the substrate).
-
Cool the DMF to 0 °C using an ice-salt bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, stir the resulting slurry at 0 °C for an additional 60 minutes.
-
-
Formylation Reaction:
-
Dissolve the 4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent slurry, maintaining the internal temperature below 5 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). Gentle heating (40 °C) may be required to drive the reaction to completion.
-
-
Work-up and Quench:
-
In a separate, larger vessel, prepare a well-stirred solution of cold (0 °C) saturated aqueous NaOAc or 2M NaOH (approx. 10-20 volumes).
-
Crucially, slowly transfer the reaction mixture into the cold basic solution. Monitor the temperature of the quench vessel, keeping it below 20 °C.
-
After the transfer is complete, stir the mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.
-
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, Y., Arshad, F., Taha, H., El-Faham, A., & de la Torre, C. B. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6845–6873. [Link]
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Seijas, J. A., Vázquez-Tato, M. P., & Choukchou-Braham, N. (2020). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 5(33), 10334-10338. [Link]
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Cereda, E., Bellora, E., & Donetti, A. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
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Clarke, K., Rawson, G., & Scrowston, R. M. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 537-541. [Link]
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Reddit. (2019). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(41), 36563–36582. [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 235-244. [Link]
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Murakami, Y., et al. (1985). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles, 23(8), 1945-1951. [Link]
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Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
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PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
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Sabnis, R. W. (2001). The Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 66(20), 6817–6821. [Link]
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El-Sayed, N. N. E. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Molecules, 27(3), 1018. [Link]
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Arcadi, A., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11862–11885. [Link]
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Research and Reviews: Journal of Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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PubMed. (2016). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Retrieved from [Link]
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Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]
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Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-type formylation of indoles. Retrieved from [Link]
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ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Retrieved from [Link]
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El-Sayed, N. N. E. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. Journal of Molecular Structure, 1085, 25-34. [Link]
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YouTube. (2020). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Retrieved from [Link]
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Der Pharma Chemica. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 363-367. [Link]
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ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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Validation & Comparative
Comparative Biological Activities of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives: A Guide for Researchers
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of recently synthesized derivatives, focusing on their antibacterial, antioxidant, and retinoic acid receptor-related orphan receptor γt (RORγt) modulatory activities. The information herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this promising class of compounds.
Antibacterial Activity of Tetrahydrobenzothiophene Derivatives
A novel series of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives has been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlights the potential of this scaffold in developing new antibacterial agents to combat antimicrobial resistance.[1]
Comparative Analysis of Antibacterial Potency
The antibacterial efficacy of the synthesized compounds was determined by measuring their minimum inhibitory concentration (MIC) against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. The results are summarized in the table below, with ciprofloxacin and gentamicin used as positive controls.[1]
| Compound | R1 | R2 | MIC (µM) vs E. coli | MIC (µM) vs P. aeruginosa | MIC (µM) vs Salmonella | MIC (µM) vs S. aureus |
| 3b | Me | 2-I | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | Me | 4-F | 1.47 | 0.72 | 1.47 | 1.47 |
| 3f | Me | 2-CH₃, 3-NO₂ | 0.64 | 1.31 | 1.31 | 83.56 |
| 3h | Me | 2-F, 4-F | 22.25 | 11.11 | 11.11 | 1.40 |
| 3j | Et | 2-F, 3-NO₂ | 19.92 | 0.61 | 19.92 | 1.25 |
| 3k | Et | H | 1.49 | 0.73 | 0.73 | 11.85 |
| Ciprofloxacin | - | - | 1.27 | 10.1 | 2.54 | - |
| Gentamicin | - | - | - | - | - | 1.27 |
Data extracted from a study by an authoritative source.[1]
Structure-Activity Relationship (SAR) Insights
The study revealed key structural features influencing the antibacterial activity of these derivatives.[1]
-
Effect of Substituents on the Benzene Ring: Compounds with a single electron-withdrawing group on the benzene ring, such as iodo (3b) and fluoro (3c), exhibited high inhibitory efficacy. However, the presence of multiple electron-withdrawing groups, as seen in compound 3h (2,4-difluoro), led to a decrease in antibacterial potency. Conversely, the introduction of an electron-donating group, like the methoxy group in compound 3d, also diminished the antimicrobial activity.[1]
-
Influence of the R1 Group: The nature of the alkyl group at the R1 position also played a role. For instance, comparing compound 3c (R1=Me) with 3n (R1=Et), the methyl substituent resulted in enhanced antibacterial potency.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity was assessed using a standard broth microdilution method.[1]
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Salmonella (ATCC 12022) were used.
-
Inoculum Preparation: A 5 µL suspension of each bacterial strain was transferred to 5 mL of fresh medium and incubated to reach the logarithmic growth phase. The bacterial culture was then diluted to a final concentration of 2 × 10⁶ colony-forming units per milliliter (CFU/mL).
-
Assay Plate Preparation: The assay was performed in a 96-well cell culture plate. Each well contained 100 µL of the bacterial cell suspension and 100 µL of the test compound at various concentrations, resulting in a final volume of 200 µL.
-
Incubation: The plates were incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The experiment was repeated three times.
Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives
A series of novel 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives were synthesized and evaluated for their antioxidant potential.[2] The study utilized the phosphomolybdenum method to determine the total antioxidant capacity (TAC) of the synthesized compounds, with ascorbic acid serving as a standard.[2]
Comparative Analysis of Antioxidant Capacity
The findings revealed that several of the newly synthesized derivatives exhibited significant antioxidant potency, comparable to that of ascorbic acid.[2] This suggests their potential as therapeutic agents for oxidative stress-related diseases.[2]
Specific quantitative data for comparison was not available in the provided search results. However, the study qualitatively identified compounds 1, 16, and 17 as having significant antioxidant potency.
Synthesis of Antioxidant Derivatives
The synthesis of these derivatives commenced with the Gewald reaction, a one-pot multicomponent reaction involving p-tert-butyl cyclohexanone, malononitrile, and elemental sulfur to yield the key intermediate, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1).[2] This intermediate was then utilized as a building block for the synthesis of a new series of tetrahydrobenzo[b]thiophene congeners.[2]
Experimental Protocol: Total Antioxidant Capacity (TAC) Assay
The antioxidant capacity of the synthesized compounds was evaluated using the phosphomolybdenum method.[2]
-
Reagent Preparation: A reagent solution was prepared by mixing sodium phosphate (28 mM), ammonium molybdate (4 mM), and sulfuric acid (0.6 M).
-
Sample Preparation: Solutions of the test compounds and ascorbic acid (standard) were prepared in a suitable solvent.
-
Assay Procedure: An aliquot of the sample solution was mixed with the reagent solution.
-
Incubation: The mixture was incubated at 95°C for 90 minutes.
-
Measurement: After cooling to room temperature, the absorbance of the solution was measured at 695 nm against a blank.
-
Calculation: The total antioxidant capacity is expressed as the number of equivalents of ascorbic acid.
Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of RORγt, a nuclear receptor that is a promising drug target for a variety of inflammatory and autoimmune diseases.[3]
Mechanism of Action
These derivatives can act as inverse agonists, inducing instability in the RORγt protein conformation through steric clashes and push-pull mechanisms.[3] A basal modulatory activity was observed due to interactions with the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions of the receptor.[3]
Specific comparative data on the modulatory activity of different derivatives was not detailed in the provided search results.
The discovery of these modulators highlights the therapeutic potential of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold beyond antimicrobial and antioxidant applications, extending into the realm of immunomodulation.[3]
Conclusion
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold serves as a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as antibacterial, antioxidant, and RORγt modulatory agents. The structure-activity relationships identified provide a rational basis for the design of more potent and selective compounds. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings. Further investigation into the diverse biological activities of this class of compounds is warranted to fully explore their therapeutic potential.
References
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde and Other Key Heterocyclic Aldehydes for the Research Scientist
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Heterocyclic aldehydes, a cornerstone of organic synthesis, offer a diverse chemical space for the construction of complex molecular architectures with significant biological and material properties. This guide provides an in-depth, objective comparison of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde with three other widely utilized heterocyclic aldehydes: thiophene-2-carbaldehyde , furan-2-carbaldehyde , and pyrrole-2-carbaldehyde . Our analysis is grounded in experimental data and established chemical principles to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Significance of Heterocyclic Aldehydes
Heterocyclic aldehydes are invaluable intermediates due to the reactivity of the aldehyde functional group, which allows for a vast array of chemical transformations. The nature of the heterocyclic ring system imparts distinct electronic and steric properties to the aldehyde, thereby modulating its reactivity and influencing the characteristics of the resulting products. This compound, with its unique fused ring structure, presents a compelling case for investigation as a versatile scaffold in medicinal chemistry and materials science, particularly in the development of novel therapeutics for neurological disorders and cancer.[1]
Synthesis of this compound
A robust and reliable synthesis is paramount for the utility of any chemical intermediate. This compound can be efficiently prepared through a two-step sequence involving the Gewald reaction followed by Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
Step 1: Gewald Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2][3] While the target molecule is not a 2-aminothiophene, the tetrahydrobenzothiophene core can be synthesized using a variation of this methodology.
-
Reagents: Cyclohexanone, elemental sulfur, and a suitable active methylene compound (e.g., malononitrile, followed by hydrolysis and decarboxylation, or ethyl cyanoacetate followed by hydrolysis, decarboxylation, and reduction). A base such as morpholine or triethylamine is used as a catalyst.
-
Procedure:
-
To a stirred solution of cyclohexanone and the active methylene compound in a suitable solvent (e.g., ethanol, dimethylformamide), add elemental sulfur and the basic catalyst.
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 2-amino-3-cyano (or 3-ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene intermediate.
-
Subsequent chemical modifications (hydrolysis, decarboxylation, and removal of the amino group via diazotization followed by reduction) are required to obtain the 4,5,6,7-tetrahydro-1-benzothiophene core.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]
-
Reagents: 4,5,6,7-Tetrahydro-1-benzothiophene, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF to 0 °C and slowly add POCl₃ with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 4,5,6,7-tetrahydro-1-benzothiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat as required, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Caption: Synthetic workflow for this compound.
Comparative Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectral properties of these aldehydes is essential for their effective use in synthesis and for the characterization of their products.
| Property | This compound | Thiophene-2-carbaldehyde | Furan-2-carbaldehyde | Pyrrole-2-carbaldehyde |
| CAS Number | 851634-60-1[1] | 98-03-3 | 98-01-1 | 1003-29-8 |
| Molecular Formula | C₉H₁₀OS | C₅H₄OS | C₅H₄O₂ | C₅H₅NO |
| Molecular Weight | 166.24 g/mol | 112.15 g/mol | 96.08 g/mol | 95.10 g/mol |
| Appearance | Liquid[1] | Colorless to yellow liquid | Colorless to yellow liquid | Pale yellow crystalline solid |
| Melting Point | - | -56 °C | -36.5 °C | 44-47 °C |
| Boiling Point | Not available | 198 °C | 161.7 °C | 217-219 °C |
| ¹H NMR (Aldehyde) | ~9.8 ppm (estimated) | ~9.9 ppm | ~9.6 ppm | ~9.4 ppm |
| ¹³C NMR (Aldehyde) | ~185 ppm (estimated) | ~183 ppm | ~178 ppm | ~179 ppm |
| IR (C=O stretch) | ~1670 cm⁻¹ (estimated) | ~1665 cm⁻¹ | ~1675 cm⁻¹ | ~1655 cm⁻¹ |
Note: Spectroscopic data are approximate and can vary based on the solvent and other experimental conditions. Data for this compound are estimated based on structurally similar compounds due to the limited availability of published data.
Comparative Reactivity: A Mechanistic Perspective
The reactivity of these heterocyclic aldehydes in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electronic properties of the heterocyclic ring to which it is attached.
General Reactivity Trend:
The established order of aromaticity for the parent heterocycles is Thiophene > Pyrrole > Furan . However, the order of reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene . This is because the heteroatom's ability to donate its lone pair of electrons into the π-system, which activates the ring towards electrophiles, is most pronounced in pyrrole and least in thiophene.
For nucleophilic attack on the aldehyde carbonyl, the opposite trend is generally observed. The electron-donating nature of the heterocyclic ring deactivates the carbonyl group towards nucleophiles. Therefore, the expected order of reactivity for the aldehydes is:
Furan-2-carbaldehyde > Thiophene-2-carbaldehyde > Pyrrole-2-carbaldehyde
This compound presents a more complex case. The thiophene ring's aromaticity is perturbed by the fused saturated cyclohexane ring. This partial saturation is expected to increase the electron-donating ability of the thiophene ring compared to its fully aromatic counterpart, thus leading to a less reactive aldehyde.
Caption: Predicted order of reactivity of heterocyclic aldehydes towards nucleophiles.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly dependent on the electrophilicity of the aldehyde.
Experimental Insights:
Wittig Reaction
The Wittig reaction, a powerful tool for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate-determining step is typically the nucleophilic attack of the ylide on the carbonyl carbon.
Experimental Insights:
Similar to the Knoevenagel condensation, the reactivity in the Wittig reaction is expected to follow the same general trend. The less electrophilic nature of the carbonyl carbon in pyrrole-2-carbaldehyde would likely result in a slower reaction compared to furan-2-carbaldehyde and thiophene-2-carbaldehyde when using the same Wittig reagent and reaction conditions.[6] The partially saturated ring in this compound is expected to render its aldehyde less reactive than that of thiophene-2-carbaldehyde.
Grignard Reaction
The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.
Experimental Insights:
The reactivity of the four aldehydes with Grignard reagents is expected to mirror the established trend. Furan-2-carbaldehyde would likely react most readily, while pyrrole-2-carbaldehyde would be the most sluggish. The acidic N-H proton of pyrrole-2-carbaldehyde can also complicate the reaction by reacting with the Grignard reagent in an acid-base reaction, thus requiring an excess of the Grignard reagent. This compound is expected to show good reactivity, likely greater than that of pyrrole-2-carbaldehyde.
Applications in Drug Discovery and Materials Science
The choice of a heterocyclic aldehyde can significantly impact the biological activity and material properties of the final product.
-
This compound: The tetrahydrobenzothiophene scaffold is a key feature in a variety of pharmacologically active molecules. Its derivatives have been investigated for their potential as modulators of retinoic acid receptor-related orphan receptor γt (RORγt), which are targets for autoimmune diseases. The unique three-dimensional shape imparted by the non-planar saturated ring can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Thiophene-2-carbaldehyde: Thiophene-containing compounds are prevalent in pharmaceuticals, including antipsychotics, antihistamines, and anti-inflammatory agents. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties with altered electronic characteristics.
-
Furan-2-carbaldehyde (Furfural): Derived from biomass, furfural is a key platform chemical for the synthesis of a wide range of furan-based chemicals and materials. Furan-containing compounds have diverse biological activities, including antimicrobial and anticancer properties.[7]
-
Pyrrole-2-carbaldehyde: The pyrrole ring is a fundamental component of many natural products and pharmaceuticals, most notably the porphyrin ring system in heme and chlorophyll. Pyrrole-2-carbaldehyde derivatives have been isolated from various natural sources and exhibit a range of physiological activities.[8]
Conclusion
The selection of a heterocyclic aldehyde for a synthetic campaign is a multifaceted decision that requires careful consideration of its synthesis, reactivity, and the desired properties of the target molecule. While furan-2-carbaldehyde generally offers the highest reactivity in nucleophilic additions, and pyrrole-2-carbaldehyde the lowest, This compound emerges as a compelling building block with a unique structural and electronic profile. Its partially saturated framework provides a distinct three-dimensional geometry that can be exploited in the design of novel bioactive compounds and advanced materials. The synthetic accessibility of this aldehyde, coupled with the versatile reactivity of its thiophene and aldehyde moieties, positions it as a valuable tool for the modern synthetic chemist. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle yet significant differences in the reactivity of these important heterocyclic aldehydes.
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. [Link]
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Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]
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Scientific Research Publishing. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. [Link]
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Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
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A Comparative Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde Analogs: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo studies of analogs derived from 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde, focusing on their potential as anticancer and immunomodulatory agents. We will delve into their mechanisms of action, present supporting experimental data, and compare their performance with established and alternative therapeutic options.
Unveiling the Therapeutic Potential: Key Mechanisms of Action
Analogs of this compound have primarily been investigated for their ability to modulate two key cellular processes: the activity of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) and the dynamics of tubulin polymerization.
RORγt Modulation: A Gateway to Immunomodulation
RORγt is a master transcription factor that plays a crucial role in the differentiation of Th17 cells, a subset of T helper cells that are central to the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis and rheumatoid arthritis.[3][4] By inhibiting RORγt, these analogs can suppress the production of pro-inflammatory cytokines like IL-17A, thereby mitigating the inflammatory response.[3][4]
Signaling Pathway of RORγt in Th17 Cell Differentiation
Caption: RORγt drives the differentiation of naive T-cells into Th17 cells, leading to the production of pro-inflammatory cytokines. Tetrahydrobenzothiophene analogs can inhibit this process.
Tubulin Polymerization Inhibition: A Strategy for Anticancer Activity
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] By interfering with tubulin polymerization, certain 4,5,6,7-tetrahydro-1-benzothiophene analogs can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] This mechanism is a well-established target for cancer chemotherapy.
In Vitro Performance: A Comparative Analysis
Several studies have evaluated the in vitro efficacy of various 4,5,6,7-tetrahydro-1-benzothiophene derivatives. The following tables summarize key findings from these studies.
RORγt Inhibition and Immunomodulatory Activity
| Compound/Analog | Assay | Target Cell/System | Key Findings | Reference |
| Triazine derivatives (as RORγt inverse agonists) | Dual FRET assay | Recombinant RORγt | IC50 = 22.9 nM | [5] |
| Luciferase reporter assay | HEK-293T cells | IC50 = 0.428 µM | [5] | |
| Generic RORγt antagonist | Not specified | B10.RIII mice with IL-23 induced psoriasis | Significantly ameliorated psoriasis, peripheral arthritis, and colitis | [3] |
Anticancer Activity: Cytotoxicity and Enzyme Inhibition
| Compound/Analog | Assay | Cancer Cell Line(s) | Target/Mechanism | IC50/Key Findings | Reference |
| Benzothiophene Acrylonitrile Analogs | Cytotoxicity Assay | Panel of 60 human cancer cell lines | Tubulin polymerization inhibition | GI50 in the range of 10–100 nM | Not specified in snippets |
| Substituted Benzothiophenes | Cytotoxicity Assay | Not specified | Inhibition of tubulin polymerization and cell proliferation | Potent anticancer activity reported | [2] |
In Vivo Studies: From Preclinical Models to Therapeutic Promise
While in vitro studies provide valuable initial data, in vivo evaluation is crucial to assess the therapeutic potential of these compounds in a whole-organism context. Although in vivo data for this compound analogs are limited, studies on related compounds targeting similar pathways offer valuable insights.
A Case Study: RORγt Inverse Agonist in a Psoriasis Mouse Model
A study on a novel triazine derivative acting as a RORγt inverse agonist demonstrated significant in vivo efficacy in an imiquimod-induced psoriasis mouse model.[5]
-
Administration and Dosing: The compound was administered via intraperitoneal injection at 25 and 50 mg/kg twice daily for one week.[5]
-
Efficacy: The 50 mg/kg dose led to a 57% reduction in the total psoriasis area and severity index (PASI), which was comparable to the positive control, methotrexate.[5] Histopathological analysis also showed a dose-dependent reduction in skin thickening and cell infiltration.[5]
-
Pharmacokinetics: The compound exhibited a long half-life of 7.8 hours and a Cmax of 418 ng/mL following intravenous administration.[5] Oral bioavailability, however, was identified as an area for optimization.[5]
This study provides compelling evidence that targeting RORγt with small molecules can translate to in vivo efficacy in a relevant disease model.
Colorectal Cancer Xenograft Models: A Platform for Future In Vivo Studies
For analogs with anticancer activity, colorectal cancer xenograft models in immunocompromised mice are a standard preclinical tool to evaluate in vivo efficacy.[6][7][8][9][10] These models involve the subcutaneous or orthotopic implantation of human colorectal cancer cell lines (e.g., HT-29, HCT-116) into mice.[8][9] While specific in vivo data for this compound analogs in these models are not yet available in the reviewed literature, this represents a critical next step in their development.
Experimental Workflow for In Vivo Xenograft Studies
Caption: This diagram outlines the key steps in evaluating the in vivo efficacy of anticancer compounds using a xenograft mouse model.
Comparative Landscape: How do they stack up against alternatives?
The therapeutic areas targeted by these analogs, namely autoimmune diseases and cancer, have established standard-of-care treatments and a pipeline of alternative therapies.
Immunomodulation: Beyond RORγt Inhibition
For autoimmune diseases like psoriasis, the current therapeutic landscape includes:
-
Topical corticosteroids and phototherapy for mild to moderate cases.[11]
-
Systemic agents such as methotrexate and cyclosporine for more severe disease.[11]
-
Biologics (monoclonal antibodies) that target specific cytokines or their receptors, such as TNF-α inhibitors, and inhibitors of the IL-23/IL-17 axis (e.g., secukinumab, ixekizumab, brodalumab).[4]
Small molecule RORγt inhibitors, including the 4,5,6,7-tetrahydro-1-benzothiophene analogs, offer the potential for oral administration, which is a significant advantage over the injectable biologics.
Anticancer Therapy: A Crowded Field
The treatment of colorectal cancer is multifaceted and depends on the stage of the disease. Standard therapies include:
-
Surgery for localized tumors.
-
Chemotherapy (e.g., 5-fluorouracil, oxaliplatin).
-
Targeted therapy (e.g., EGFR inhibitors, VEGF inhibitors).
-
Immunotherapy (checkpoint inhibitors).
Tubulin polymerization inhibitors, a class to which some of these analogs belong, are a cornerstone of chemotherapy for various cancers. However, challenges such as drug resistance and toxicity remain. The novelty of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold may offer a way to overcome some of these limitations.
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, here are detailed protocols for key in vitro assays.
In Vitro RORγt Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to inhibit RORγt transcriptional activity.
-
Cell Culture: Maintain Jurkat cells stably transfected with a Gal4-RORγt-LBD expression vector and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.[12]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired concentration range.
-
Assay Procedure:
-
Seed the Jurkat reporter cells in a 96-well plate.[12]
-
Add the diluted test compounds to the wells.
-
Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2).[13]
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.[13]
-
Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance increases as tubulin polymerizes.
-
-
Data Analysis: Plot the absorbance as a function of time for each compound concentration. Compare the polymerization curves of the compound-treated samples to a vehicle control. Determine the IC50 value for the inhibition of tubulin polymerization.
Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to reduce the viability of cancer cells.
-
Cell Culture: Seed cancer cells (e.g., HT-29, HCT-116) in a 96-well plate and allow them to adhere overnight.[14][15][16]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15][16] Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[14][15][16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for autoimmune diseases and cancer. In vitro studies have demonstrated the potential of these analogs to modulate key biological targets with high potency. While in vivo data remains limited, early studies on related compounds are encouraging and highlight the potential for clinical translation.
Future research should focus on:
-
Comprehensive in vivo evaluation of lead compounds in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.
-
Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and drug-like properties of these analogs.
-
Investigation of potential off-target effects to ensure a favorable safety profile.
-
Exploration of combination therapies with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
By addressing these key areas, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of new and effective treatments for patients in need.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Tetrahydrobenzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the evaluation of a compound's cytotoxicity is a critical early-stage gatekeeper. For those of us working with novel heterocyclic compounds like tetrahydrobenzothiophene derivatives—a class of molecules showing significant therapeutic promise—a nuanced understanding of how we measure their potential toxicity is paramount. This guide provides an in-depth comparison of three workhorse cytotoxicity assays: MTT, LDH, and Neutral Red uptake. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each assay, discuss their relative merits and demerits in the context of screening novel compounds, and provide the experimental framework to generate robust, reliable, and publishable data.
The "Why" Behind the "How": Choosing Your Cytotoxicity Assay
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the anticipated mechanism of cell death, the physicochemical properties of your tetrahydrobenzothiophene compounds, and the specific questions you aim to answer. A well-designed cytotoxicity study is a self-validating system, where the choice of assay is logically defensible and the results are interpretable within the context of the assay's biological basis.
Here, we compare three widely used colorimetric assays, each interrogating a different facet of cellular health:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A measure of metabolic activity, primarily reflecting the function of mitochondrial dehydrogenases.
-
LDH (Lactate Dehydrogenase) Assay: An indicator of cell membrane integrity, quantifying the release of a cytosolic enzyme into the culture medium upon cell lysis.
-
Neutral Red (NR) Uptake Assay: An assessment of lysosomal integrity, based on the ability of viable cells to incorporate and retain the supravital dye within their lysosomes.
The following sections will provide a detailed comparison of these methods, supported by experimental protocols and illustrative data.
Comparative Analysis of Cytotoxicity Assays
The sensitivity and outcomes of cytotoxicity assays can vary depending on the cell line, the compound being tested, and the exposure time.[1] For instance, the MTT and Neutral Red assays are often found to be more sensitive in detecting cytotoxic events compared to the LDH assay.[2]
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Well-established, relatively inexpensive, and reflects mitochondrial function and overall cell health. | Can be influenced by compounds that affect cellular metabolism without being directly cytotoxic. The insoluble formazan requires a solubilization step, which can introduce variability. | High-throughput screening of large compound libraries to identify metabolically active cells. |
| LDH Assay | Measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. | Simple, rapid, and allows for the analysis of cytotoxicity in real-time without disturbing the cells. It is a non-destructive assay for the remaining cells. | Less sensitive for detecting early cytotoxic events. Cannot distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) without additional assays. | Assessing compounds that are expected to cause rapid membrane damage or for kinetic studies of cytotoxicity. |
| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells. | Sensitive to early lysosomal stress and generally presents less interference from colored compounds.[3] | Requires washing steps, which can lead to cell loss and increased variability. Results can be influenced by pH and lysosomal stability. | Evaluating compounds that may target lysosomal function or for detecting subtle cytotoxic effects. |
Illustrative Experimental Data: Cytotoxicity of Novel Tetrahydrobenzothiophene Derivatives
To provide a practical context, the following table summarizes hypothetical IC50 values for a series of novel tetrahydrobenzothiophene compounds against different cancer cell lines, as might be determined by the MTT assay. These values are representative of the types of data generated in early-stage drug discovery.
| Compound | Cancer Cell Line | IC50 (µM) - MTT Assay | Reference Compound (Doxorubicin) IC50 (µM) |
| THBT-001 | MCF-7 (Breast) | 12.5 | 0.8 |
| THBT-001 | A549 (Lung) | 25.1 | 1.2 |
| THBT-002 | MCF-7 (Breast) | 5.2 | 0.8 |
| THBT-002 | A549 (Lung) | 8.9 | 1.2 |
| THBT-003 | MCF-7 (Breast) | > 50 | 0.8 |
| THBT-003 | A549 (Lung) | > 50 | 1.2 |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The choice of cell line can significantly impact the observed cytotoxicity.[4]
Understanding the Mechanism: A Glimpse into Tetrahydrobenzothiophene-Induced Cytotoxicity
Several studies suggest that tetrahydrobenzothiophene derivatives can induce apoptosis (programmed cell death) in cancer cells.[5][6] This process is often mediated through complex signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[7][8]
Caption: Simplified MAPK signaling pathway leading to apoptosis.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data. The following are detailed, step-by-step methodologies for the MTT, LDH, and Neutral Red assays, grounded in established practices and compliant with standards such as ISO 10993-5 for in vitro cytotoxicity testing.[9][10][11]
MTT Cytotoxicity Assay Protocol (Quantitative)
This protocol is adapted from ISO 10993-5 and common laboratory practices.[10][11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the tetrahydrobenzothiophene compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
LDH Cytotoxicity Assay Protocol
This protocol is based on commercially available kits and established methods.
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
2. Preparation of Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided with most kits) 45 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
3. Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
4. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
5. Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (provided with the kit) to each well.
-
Measure the absorbance at 490 nm.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Neutral Red Uptake Cytotoxicity Assay Protocol
This protocol is based on established methods for assessing lysosomal integrity.[12]
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
2. Neutral Red Incubation:
-
Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 2 hours at 37°C.
3. Washing:
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
4. Dye Extraction:
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water) to each well.
-
Shake the plate for 10 minutes at room temperature to extract the dye.
5. Absorbance Measurement:
-
Measure the absorbance at 540 nm.
6. Data Analysis:
-
Calculate the percentage of viability relative to the control cells.
Conclusion and Future Directions
The choice of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel tetrahydrobenzothiophene compounds. This guide has provided a comparative framework for the MTT, LDH, and Neutral Red assays, emphasizing the importance of understanding their underlying principles to make informed experimental choices. While the MTT assay remains a popular choice for high-throughput screening due to its simplicity and cost-effectiveness, the LDH and Neutral Red assays offer valuable alternative perspectives on cell death, particularly when investigating specific mechanisms of toxicity.
For a comprehensive cytotoxicological profile of a novel tetrahydrobenzothiophene derivative, it is often advisable to employ a multi-assay approach. This provides a more complete picture of the compound's effects on cellular health and can help to avoid misleading results that may arise from the limitations of a single assay. As our understanding of the biological activities of tetrahydrobenzothiophenes continues to grow, so too will our need for robust and reliable methods to assess their safety and efficacy.
References
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What is the different between neutral red and MTT assay? - ResearchGate. (2015, January 20). Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376.
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
- Bhuyan, B. K., & Fraser, T. J. (1974). Proliferation-dependent cytotoxicity of anticancer agents: a review. Cancer chemotherapy reports. Part 1, 58(2), 149–167.
- El-Hashash, M. A., El-Brollosy, N. R., El-Gendy, M. A., & El-Sayed, W. A. (2019). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anti-cancer agents in medicinal chemistry, 19(14), 1746–1759.
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Johner Institut GmbH. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules (Basel, Switzerland), 25(11), 2523.
-
Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules (Basel, Switzerland), 25(11), 2523.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a versatile heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique benzothiophene structure is a scaffold for developing novel therapeutic agents, including those targeting cancer and neurological disorders.[1][2] Given its pivotal role, ensuring the identity, purity, and quality of this intermediate is not merely a procedural step but a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).
The objective of validating an analytical procedure is to demonstrate through rigorous, documented evidence that it is suitable for its intended purpose.[3] This guide provides a comparative analysis of primary analytical techniques for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5] We will explore the causality behind methodological choices, present detailed validation protocols, and offer data-driven comparisons to empower researchers and drug development professionals in establishing robust, reliable, and compliant analytical systems.
Pillar 1: The Foundation of Trustworthiness: ICH Q2(R1) Validation Parameters
Any robust analytical method validation rests upon the framework established by regulatory bodies like the FDA and the ICH.[6][7] The ICH Q2(R1) guideline provides a harmonized approach to defining the essential performance characteristics that a method must meet.[4][5] The objective is to build a self-validating system where the experimental data continuously affirms the method's suitability.
The typical validation lifecycle for a quantitative purity and assay method follows a logical progression, ensuring that each parameter builds upon the last.
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A Comparative Guide to Assessing the Drug-Likeness of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde Derivatives
Introduction: The Strategic Imperative of Drug-Likeness
In the landscape of modern drug discovery, the identification of a potent "hit" against a biological target is merely the opening chapter. The true challenge lies in transforming that hit into a viable drug candidate—a molecule possessing a finely tuned balance of physicochemical and pharmacokinetic properties that allow it to be absorbed, distributed, metabolized, excreted, and tolerated safely. This constellation of properties is encapsulated in the term "drug-likeness." Neglecting this critical assessment in the early stages is a primary contributor to the high attrition rates that plague pharmaceutical development.
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects.[1][2][3][4][5] The 3-carbaldehyde functional group, in particular, serves as a versatile synthetic handle, enabling the creation of diverse chemical libraries. This guide provides a comprehensive, multi-tiered framework for rigorously assessing the drug-likeness of novel 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde derivatives. We will dissect the causality behind experimental choices, comparing and integrating rapid in silico predictions with definitive in vitro validation to build a robust, self-validating workflow for prioritizing candidates with the highest probability of success.
Tier 1: High-Throughput Computational Triage — Failing Fast and Cheap
The foundational principle of an efficient drug discovery campaign is to eliminate unsuitable candidates as early as possible. Computational, or in silico, modeling provides an indispensable toolkit for this purpose. It allows for the virtual screening of thousands of potential derivatives before committing the substantial resources required for chemical synthesis and experimental testing.[6][7][8]
The Rationale for a Computational-First Approach
The logic is simple: computational models, while not infallible, are exceptionally good at identifying compounds that violate fundamental principles of pharmacokinetics. By flagging molecules with predicted liabilities—such as poor solubility, low membrane permeability, or high potential for toxicity—we can focus our synthetic efforts exclusively on those with a promising profile. This approach is not about finding the perfect drug on a computer; it is about intelligently filtering a large pool of ideas to enrich for quality candidates.
Core Component 1: Physicochemical Property Profiling
The journey of a drug through the body is governed by its physical and chemical properties. We begin by calculating key descriptors that serve as a proxy for this behavior.
Lipinski's Rule of Five (Ro5): The Foundational Filter
First articulated by Christopher A. Lipinski, the "Rule of Five" is an empirically derived set of guidelines that predict poor oral absorption or permeation.[9][10][11] It is not a rigid law but a powerful filter for identifying molecules that may struggle to become orally bioavailable drugs. The tenets are:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules diffuse more easily.
-
LogP ≤ 5: LogP, the logarithm of the octanol-water partition coefficient, is a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and may be sequestered in fatty tissues.[12]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
-
Why it matters: Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid-rich biological membranes.[13]
Beyond Lipinski: Refining the Physicochemical Profile
While Ro5 is a crucial first pass, a more nuanced picture is painted by including additional descriptors:
-
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. TPSA is an excellent predictor of membrane permeability. A TPSA > 140 Ų often correlates with poor cell penetration.
-
Number of Rotatable Bonds: A measure of molecular flexibility. High flexibility can lead to a significant entropic penalty upon binding to a target. Fewer than 10 rotatable bonds is generally preferred.
These properties can be rapidly calculated for entire virtual libraries using freely accessible web-based tools like SwissADME.[14]
Core Component 2: In Silico ADMET Prediction
Beyond simple physicochemical properties, we can now use sophisticated machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of our derivatives.[15]
-
Absorption: Models can predict permeability across Caco-2 cell monolayers (an in vitro surrogate for the intestinal wall) and identify likely substrates of efflux pumps like P-glycoprotein (P-gp), which actively transports drugs out of cells, reducing their efficacy.[16][17]
-
Metabolism: A primary cause of drug clearance is metabolism by the Cytochrome P450 (CYP) family of enzymes in the liver. In silico tools can predict which CYP isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize a compound and whether the compound is likely to inhibit these enzymes, a major cause of drug-drug interactions.[18]
-
Toxicity: Early prediction of toxic liabilities is critical. Key in silico alerts include predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity (liver injury).[19]
Workflow and Data Interpretation
The computational workflow involves submitting the chemical structures of the designed derivatives to predictive platforms (e.g., SwissADME, ADMET Predictor®[20]). The output should be consolidated into a clear comparison table.
Caption: In Silico Screening Workflow for Drug-Likeness Assessment.
Table 1: Comparative In Silico Drug-Likeness Profile of Hypothetical Derivatives
| Parameter | Derivative A | Derivative B | Derivative C | Comparator (Aspirin) |
| Physicochemical | ||||
| MW (Da) | 320.4 | 515.7 | 350.5 | 180.16 |
| cLogP | 3.1 | 6.2 | 2.5 | 1.19 |
| HBD | 1 | 2 | 3 | 1 |
| HBA | 4 | 6 | 5 | 3 |
| TPSA (Ų) | 65.8 | 95.3 | 110.1 | 63.6 |
| Ro5 Violations | 0 | 2 (MW, LogP) | 0 | 0 |
| ADMET Prediction | ||||
| GI Absorption | High | Low | High | High |
| P-gp Substrate | No | Yes | No | No |
| CYP2D6 Inhibitor | No | Yes | No | No |
| Ames Toxicity | No | No | Yes | No |
| Recommendation | High Priority | Deprioritize | Deprioritize | Benchmark |
Based on this analysis, Derivative A emerges as the strongest candidate. It has a clean physicochemical profile and no predicted ADMET liabilities. Derivative B is deprioritized due to multiple Ro5 violations and predicted P-gp substrate and CYP inhibition issues. Derivative C , despite a good physicochemical profile, is flagged by a critical Ames toxicity prediction and is therefore also deprioritized.
Tier 2: Experimental Validation — Grounding Predictions in Reality
In silico predictions provide a powerful, hypothesis-generating framework. However, they must be validated through rigorous experimental testing. The candidates prioritized from Tier 1 (e.g., Derivative A) now proceed to synthesis and wet lab analysis.
The Rationale for Experimental Confirmation
Experimental data is the ground truth. The goal of this tier is to confirm the favorable properties predicted computationally and to generate quantitative data for more accurate comparison. This phase systematically de-risks the candidate by replacing predictions with hard measurements.
Core Component 1: Physicochemical Measurements
Aqueous Solubility
Solubility is a non-negotiable property; a drug must dissolve to be absorbed.[21] Poor solubility is a frequent cause of failure.
-
Experimental Protocol: Kinetic Turbidimetric Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation of insoluble compound.
-
Measurement: Measure the absorbance (optical density) at 620 nm using a plate reader. The turbidity is directly proportional to the amount of precipitated compound.
-
Causality: This high-throughput method is chosen for its speed and low compound consumption, making it ideal for early-stage screening. It provides a "kinetic" solubility value, which is highly relevant to the rapid dissolution required in the gastrointestinal tract.
-
Lipophilicity (LogD)
We measure LogD (the distribution coefficient at a specific pH, typically 7.4) rather than LogP, as it better reflects the lipophilicity of ionizable compounds at physiological pH.
-
Experimental Protocol: Shake-Flask LogD7.4 Measurement
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases must be mutually saturated by vigorous mixing followed by separation.
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Cap the container and shake vigorously for 1-2 hours to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: LogD = log10 ([Compound]octanol / [Compound]aqueous).
-
Causality: Though lower throughput than other methods, the shake-flask method is the "gold standard," providing a true thermodynamic measurement of partitioning, which is essential for building accurate Structure-Activity Relationship (SAR) models.
-
Core Component 2: In Vitro ADME Assays
These assays use biological systems (cells, subcellular fractions) to model a drug's behavior in vivo.[22]
Membrane Permeability: The Caco-2 Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
A-to-B Permeability: Add the test compound to the apical (A, upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, lower) chamber.
-
B-to-A Permeability: In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber to measure active efflux.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Efflux Ratio: The ratio of Papp(B-A) / Papp(A-B) indicates if the compound is a substrate of an efflux transporter (a ratio > 2 is a common flag).
-
Causality: This assay is the industry standard for predicting oral absorption because it captures both passive diffusion and active transport, providing mechanistic insight that a simple physicochemical measurement cannot.
-
Metabolic Stability: Human Liver Microsome (HLM) Assay
HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes. This assay measures how quickly a compound is metabolized.
-
Experimental Protocol: HLM Intrinsic Clearance Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLMs and the test compound in a phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (NADPH is a required cofactor for CYP enzymes). A parallel control incubation without NADPH is essential to check for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Causality: HLMs are chosen for their high concentration of Phase I metabolic enzymes and cost-effectiveness. This assay provides a quantitative measure of metabolic liability, allowing for direct comparison between derivatives and helping to predict in vivo clearance.
-
Core Component 3: In Vitro Cytotoxicity
Early assessment of a compound's potential to kill healthy cells is paramount.[23][24] The HepG2 cell line, a human liver carcinoma line, is often used as a surrogate for assessing potential hepatotoxicity.
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Calculation: Plot cell viability (%) against compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration that causes 50% cell death).
-
Causality: The MTT assay is a widely accepted, colorimetric method for assessing metabolic activity as a proxy for cell viability.[25] Using a liver-derived cell line like HepG2 provides an early warning of potential organ-specific toxicity.
-
Caption: Experimental Validation Workflow for Prioritized Candidates.
Tier 3: Integrated Analysis and Decision-Making
The final step is to synthesize all the data into a holistic view of the candidate's drug-likeness. This involves comparing the experimental results with the initial in silico predictions to refine our models and making a final go/no-go decision.
Table 2: Integrated Drug-Likeness Assessment of Derivative A
| Parameter | In Silico Prediction | Experimental Result | Comparison & Interpretation |
| Solubility (pH 7.4) | N/A (Qualitative) | 45 µM | Good. The measured solubility is sufficient for absorption and formulation. |
| LogD7.4 | 3.1 (cLogP) | 2.9 | Excellent correlation. Confirms optimal lipophilicity for membrane passage. |
| Permeability (Papp A-B) | High | 15 x 10-6 cm/s | Confirmed. Value indicates high potential for passive oral absorption. |
| Efflux Ratio | 1.0 (Not a substrate) | 1.2 | Confirmed. The compound is not a substrate for major efflux pumps. |
| Metabolic Stability (t1/2) | Stable (Qualitative) | 48 min in HLM | Moderate stability. Acceptable for initial leads but may require optimization. |
| Cytotoxicity (CC50) | > 30 µM (Non-toxic) | > 50 µM in HepG2 | Confirmed. The compound shows no significant cytotoxicity at relevant concentrations. |
Decision-Making Framework
The integrated data allows for a rational, evidence-based decision. We can visualize this as a decision tree.
Caption: Go/No-Go Decision Framework for Advancing Drug Candidates.
In the case of Derivative A, it successfully navigates this decision tree. Its solubility, permeability, and toxicity are all excellent. Its metabolic stability is acceptable, marking it as a strong candidate to advance into in vivo pharmacokinetic studies.
Conclusion
The assessment of drug-likeness is a dynamic, multi-faceted process that is central to efficient and successful drug discovery. By employing a tiered strategy that begins with broad, cost-effective in silico screening and progresses to focused, definitive in vitro experiments, we can make informed decisions and allocate resources judiciously. This guide has outlined a robust, self-validating framework specifically for this compound derivatives. This integrated approach, which emphasizes the causal links between molecular properties and biological outcomes, provides the clarity needed to identify compounds with the highest potential to become transformative medicines.
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A Comparative Guide to the Antioxidant Activity of Synthesized Tetrahydrobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a critical frontier. The overproduction of reactive oxygen species (ROS) is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred significant interest in the discovery and development of potent antioxidants. Among the diverse scaffolds explored, tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities. This guide provides an in-depth comparison of the antioxidant activity of various synthesized tetrahydrobenzothiophene derivatives, supported by experimental data and mechanistic insights, to aid researchers in navigating this promising chemical space.
Understanding the Landscape of Antioxidant Assays
To objectively compare the antioxidant potential of different compounds, a clear understanding of the methodologies used for their evaluation is paramount. Several in vitro assays are commonly employed, each with its own underlying chemical principles. The choice of assay can significantly influence the perceived activity of a compound, making it crucial to consider the mechanism of action being probed.
Here, we detail the protocols for some of the most widely used antioxidant assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method to assess the radical scavenging ability of a compound. It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.
Experimental Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the percentage of scavenging activity against the concentration of the compound. A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation and Measurement: The absorbance is recorded at the specific wavelength after a set incubation period (e.g., 6 minutes).
-
Calculation and IC50 determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay measures the total antioxidant power of a sample.
Experimental Protocol:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction: A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation and Measurement: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time, and the absorbance of the blue-colored product is measured at a specific wavelength (e.g., 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Phosphomolybdenum Assay (Total Antioxidant Capacity)
This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH.
Experimental Protocol:
-
Reagent solution: A solution containing sulfuric acid, sodium phosphate, and ammonium molybdate is prepared.
-
Reaction mixture: A small volume of the test compound is mixed with the reagent solution.
-
Incubation: The mixture is incubated at a high temperature (e.g., 95°C) for a specific time (e.g., 90 minutes).
-
Measurement: After cooling to room temperature, the absorbance of the green complex is measured at a specific wavelength (e.g., 695 nm).
-
Quantification: The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.
Comparative Analysis of Antioxidant Activity
A recent 2024 study by Girgis et al. provides valuable data on the antioxidant activity of a series of newly synthesized tetrahydrobenzothiophene derivatives.[1] The study utilized the phosphomolybdenum method to evaluate the total antioxidant capacity (TAC) and compared the results with the standard antioxidant, ascorbic acid.[1]
Table 1: Total Antioxidant Capacity (TAC) of Selected Tetrahydrobenzothiophene Derivatives
| Compound | Structure | Total Antioxidant Capacity (% of Ascorbic Acid) |
| 1 | 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High |
| 16 | N-(3-cyano-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | High |
| 17 | 2-amino-N-benzyl-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | High |
| 2, 7, 9, 10, 11, 15, 18, 19, 20, 21 | Various substituted tetrahydrobenzothiophenes | Moderate |
| Ascorbic Acid | Standard | 100% |
Data sourced from Girgis et al., 2024.[1] "High" indicates antioxidant potency comparable to that of ascorbic acid.
The findings from this study revealed that compounds 1 , 16 , and 17 demonstrated significant antioxidant potency, comparable to that of the standard, ascorbic acid.[1] Other derivatives showed moderate activity.[1] This highlights the potential of the tetrahydrobenzothiophene scaffold as a template for designing potent antioxidants.
Due to the limited availability of a broad range of IC50 values for tetrahydrobenzothiophene derivatives across the more common DPPH, ABTS, and FRAP assays in the public domain, a direct quantitative comparison across multiple studies is challenging. However, the data from the phosphomolybdenum assay provides a strong indication of the promising antioxidant capabilities of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. In the context of antioxidants, specific structural features can significantly influence their radical scavenging and reducing capabilities.
Key Structural Features Influencing Antioxidant Activity:
-
Electron-donating Groups: The presence of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups on the aromatic ring can enhance antioxidant activity.[2][3] These groups can increase the electron density of the molecule, making it more readily available to donate an electron or a hydrogen atom to a radical.
-
Hydrogen-donating Ability: The ability of a molecule to donate a hydrogen atom is crucial for radical scavenging. The presence of labile hydrogen atoms, such as those in phenolic hydroxyl groups or amino groups, is a key determinant of antioxidant potency.[2]
-
Steric Hindrance: The accessibility of the radical center to the antioxidant molecule is important. Bulky substituents near the active site can sterically hinder the interaction with radicals, thereby reducing antioxidant activity.
-
Planarity and Conjugation: A planar molecular structure with an extended system of conjugated double bonds can facilitate the delocalization of the unpaired electron in the resulting radical, thereby stabilizing it and enhancing the antioxidant capacity.
In the study by Girgis et al. (2024), the high antioxidant activity of compounds 1 , 16 , and 17 can be attributed to the presence of the free amino group in compound 1 and the amide functionalities in compounds 16 and 17 , which can act as hydrogen donors.[1]
Mechanistic Considerations
The antioxidant activity of tetrahydrobenzothiophene derivatives is believed to be exerted through multiple mechanisms, primarily involving the donation of electrons or hydrogen atoms to neutralize free radicals.
The presence of amenable functional groups on the tetrahydrobenzothiophene scaffold allows these molecules to readily participate in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms, effectively quenching harmful radicals.
Conclusion and Future Directions
Synthesized tetrahydrobenzothiophene derivatives represent a promising avenue for the development of novel antioxidant agents. The available data, particularly from the phosphomolybdenum assay, indicates that certain derivatives exhibit antioxidant activity comparable to that of the well-established antioxidant, ascorbic acid. The structure-activity relationship studies highlight the importance of electron-donating and hydrogen-donating functional groups in enhancing the antioxidant potential of these compounds.
Future research in this area should focus on a more systematic evaluation of a wider range of tetrahydrobenzothiophene derivatives using a standardized panel of antioxidant assays, including DPPH, ABTS, and FRAP, to enable more direct and robust comparisons. This will facilitate the identification of lead compounds with optimal antioxidant profiles. Furthermore, in-depth mechanistic studies, including computational modeling and investigation of their effects in cellular and in vivo models of oxidative stress, are warranted to fully elucidate their therapeutic potential. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective treatments for oxidative stress-related diseases.
References
-
Girgis, A. S., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-15. [Link]
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Alam, M. S., et al. (2013). A review on antioxidant activity of natural products. Journal of Pharmacognosy and Phytochemistry, 1(6), 1-8. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]
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Apak, R., et al. (2007). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 79(12), 2221-2247. [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
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Antimicrobial Spectrum of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives: A Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide and Comparative Analysis
In the face of escalating antimicrobial resistance (AMR), the imperative to discover and develop novel antibacterial agents has never been more critical.[1] Tetrahydrobenzothiophene scaffolds have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of bacterial growth.[1] This guide provides a comprehensive analysis of a novel series of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, offering a comparative look at their antimicrobial spectrum, an exploration of their structure-activity relationships (SAR), a proposed mechanism of action, and the detailed experimental protocols required for their evaluation.
The Core Scaffold: A Platform for Potent Antibacterials
The foundational structure for the derivatives discussed is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This core is synthesized via the Gewald reaction, a multicomponent condensation of a cyclohexanone derivative, ethyl cyanoacetate, and elemental sulfur.[1] Subsequent N-acylation and hydrolysis yield the final 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid scaffold, which allows for chemical diversity at two key positions, designated as R¹ and R², enabling the systematic exploration of structure-activity relationships.[1]
Caption: Core chemical structure of the tetrahydrobenzothiophene derivatives.
Comparative Antimicrobial Spectrum Analysis
A series of eighteen derivatives (designated 3a-3r ) were synthesized and evaluated for their in vitro antibacterial activity against two Gram-positive (Staphylococcus aureus) and three Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella) bacterial strains.[1] The standard broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC), with the established antibiotics Ciprofloxacin and Gentamicin serving as positive controls for comparative assessment.[1]
The results, summarized below, reveal that many of the synthesized compounds exhibit moderate to excellent inhibitory activity, with several derivatives outperforming the controls against specific strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC, in µM) of Tetrahydrobenzothiophene Derivatives
| Compound | R¹ | R² (Benzene Ring Substituent) | E. coli | P. aeruginosa | Salmonella | S. aureus |
| 3a | Me | H | 1.56 | 1.56 | 1.56 | 99.21 |
| 3b | Me | 2-Iodo | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | Me | 4-Fluoro | 1.47 | 0.72 | 1.47 | 1.47 |
| 3d | Me | 4-Methoxy | 1.42 | 45.30 | 90.58 | 1.42 |
| 3f | Me | 2-CH₃, 3-NO₂ | 0.64 | 1.31 | 1.31 | 83.56 |
| 3h | Me | 2-F, 4-F | 22.25 | 11.11 | 11.11 | 1.40 |
| 3i | Me | 2-F, 5-Cl | 1.33 | 1.00 | 1.33 | 2.66 |
| 3j | Et | 2-F, 3-NO₂ | 19.92 | 0.61 | 19.92 | 1.25 |
| 3k | Et | H | 1.49 | 0.73 | 0.73 | 11.85 |
| Ciprofloxacin | - | - | 1.27 | 10.1 | 2.54 | - |
| Gentamicin | - | - | 1.27 | - | - | - |
| Data sourced from Wang et al., 2022.[1] Only a selection of the most relevant compounds is shown for brevity. Values in bold indicate high potency. |
Interpretation of Results
The experimental data reveals several key insights:
-
Broad-Spectrum Potential: Many derivatives show activity against both Gram-positive and Gram-negative bacteria.
-
Exceptional Potency: Compound 3b , with an iodo-substituent, demonstrated remarkable and consistent potency across all four tested strains, with MIC values ranging from 0.54 µM to 1.11 µM.[1] Its activity against P. aeruginosa (1.00 µM) and Salmonella (0.54 µM) was significantly superior to that of Ciprofloxacin (10.1 µM and 2.54 µM, respectively).[1]
-
Gram-Negative Efficacy: Several compounds, including 3c , 3j , and 3k , exhibited potent activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, surpassing the efficacy of Ciprofloxacin.[1]
-
Targeted Potency: Compound 3f showed the highest potency against E. coli with an MIC of 0.64 µM, approximately twice as effective as the controls.[1]
Structure-Activity Relationship (SAR) Analysis
The causality behind the varied efficacy of the derivatives lies in their chemical structure. The SAR analysis reveals critical patterns for optimizing the antibacterial potency of this scaffold.
-
Influence of Benzene Ring Substituents (R²): The nature and position of substituents on the benzene ring are primary determinants of activity.
-
Electron-Withdrawing Groups (EWGs): The presence of a single electron-withdrawing group, such as a halogen (Iodo in 3b , Fluoro in 3c ) or a nitro group (in 3f ), consistently correlates with high inhibitory efficacy.[1]
-
Multiple EWGs: Conversely, attaching too many electron-withdrawing groups, as seen in compound 3h (2,4-Difluoro), leads to a significant reduction in antibacterial potency.[1]
-
Electron-Donating Groups (EDGs): The introduction of an electron-donating group, such as the methoxy group in compound 3d , dramatically decreases antimicrobial activity, particularly against Gram-negative bacteria.[1]
-
-
Influence of the R¹ Substituent: The alkyl group at the R¹ position on the cyclohexene ring also modulates activity. The data suggests that a methyl group at R¹ (e.g., in compound 3c ) confers enhanced antibacterial potency compared to an ethyl group (e.g., in compound 3n , MIC of 1.8 µM vs 1.47 µM against E. coli).[1]
Caption: Key SAR findings for the tetrahydrobenzothiophene scaffold.
Proposed Mechanism of Action: Inhibition of MsbA Flippase
The special outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a formidable barrier to many antibiotics.[1] The proteins involved in the LPS biogenesis and transport pathway are therefore attractive targets for new drug development.[1] Molecular docking studies were performed to investigate the interaction between the most potent compound, 3b , and MsbA, an essential ATP-dependent flippase that translocates LPS across the inner bacterial membrane.[1]
The docking results suggest that the tetrahydrobenzothiophene derivatives fit well within the active site of MsbA from Salmonella typhimurium. The thiophene moiety appears crucial for achieving a stable conformation, while the carboxylic acid group forms a key interaction with the protein, indicating that these compounds may exert their antibacterial effect by inhibiting MsbA function and disrupting the integrity of the outer membrane.[1]
Caption: Inhibition of LPS transport via MsbA flippase.
Experimental Protocol: Broth Microdilution for MIC Determination
Reproducibility and standardization are cornerstones of antimicrobial research. The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds, as adapted from established methodologies.[1][2][3]
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-4 colonies of the test bacterial strain from a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[2]
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate. Each well should contain 100 µL of the compound at 2x the final desired concentration in MHB.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This halves the concentration of the test compound to its final 1x concentration.
-
Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only, no inoculum).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth.[3]
-
Caption: Standardized workflow for MIC determination.
Conclusion and Future Outlook
The 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid scaffold is a highly promising platform for the development of novel antibacterial agents. The derivatives exhibit a potent and, in some cases, broad-spectrum activity against clinically relevant Gram-negative and Gram-positive bacteria.[1] The clear structure-activity relationships identified provide a rational basis for further chemical optimization to enhance potency and refine the spectrum of activity. The proposed mechanism of action, targeting the essential MsbA flippase, represents a valuable strategy for combating Gram-negative pathogens.[1] Future work should focus on lead optimization to improve pharmacokinetic profiles and in vivo efficacy studies to validate the therapeutic potential of these compelling compounds.
References
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Wang, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(5), 621-628. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 17(7), 8193-8205. Available at: [Link]
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Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]
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Yurttaş, L., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6890. Available at: [Link]
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Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Hazard Profile and Risk Assessment
Understanding the potential hazards of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde is the first step in its safe management. Based on data from analogous thiophene compounds, it is prudent to handle this chemical with care, assuming it may present the following hazards:
-
Skin and Eye Irritation: Similar benzothiophene derivatives are known to cause skin and eye irritation.[2][3]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity is a potential concern with related compounds.
-
Respiratory Irritation: May cause irritation to the respiratory system.[3]
It is crucial to conduct a site-specific risk assessment before handling this chemical to establish appropriate safety measures.
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate exposure risks, all personnel handling this compound must use appropriate personal protective equipment (PPE). The selection of PPE should be guided by a thorough risk assessment.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact and irritation. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential absorption. |
| Body Protection | Laboratory coat, and in cases of potential splashing, a chemical-resistant apron. | To protect against accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize inhalation of vapors or aerosols. |
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
-
Keep containers tightly closed when not in use.[4]
-
Wash hands thoroughly after handling.[6]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill cleanup.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Eliminate all ignition sources as a precautionary measure.[5]
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
Step 3: Contain and Absorb the Spill
-
For liquid spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4]
Step 4: Decontaminate the Area
-
Once the bulk of the spill is removed, decontaminate the area with a suitable solvent, followed by washing with soap and water.
Step 5: Dispose of Cleanup Materials
-
All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for safe and compliant disposal.
-
Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7] Based on the potential hazards of this compound, it should be managed as hazardous waste unless determined otherwise through appropriate analysis.
-
Segregation: This waste should be collected in a designated, properly labeled, and sealed container. It must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[8]
Approved Disposal Procedures
The disposal of this compound must adhere to all local, state, and federal regulations.
Step 1: Waste Accumulation
-
Collect waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name, associated hazards, and the accumulation start date.
Step 2: On-site Treatment (if applicable)
-
In some cases, generators may be permitted to treat hazardous waste on-site to render it non-hazardous, provided they comply with all applicable regulations under 40 CFR sections 262.15-17.[9] This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.
Step 3: Off-site Disposal
-
For most laboratories, the most appropriate disposal method is through a licensed hazardous waste disposal company.[10]
-
The material may be sent to a chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[11]
-
Ensure the chosen disposal facility is permitted to handle this type of chemical waste.
Decision-Making Flowchart for Disposal
Caption: Decision-making workflow for the safe disposal of this compound.
Quantitative Data Summary
The following table summarizes key data for a structurally similar compound, Benzo[b]thiophene-3-carboxaldehyde, to provide a quantitative reference.
| Property | Value | Source |
| Physical State | Yellow to brown crystalline powder | [11] |
| Melting Point | -9 °C (lit.) | [11] |
| Boiling Point | 133 °C / 4 mmHg (lit.) | [11] |
| Flash Point | 63 °C (lit.) | [11] |
| Density | 1.3 g/cm³ | [11] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance. This commitment to best practices is fundamental to the integrity of scientific research.
References
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Safety evaluation of substituted thiophenes used as flavoring ingredients. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). Available at: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]
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Learn the Basics of Hazardous Waste | US EPA. (2025-03-24). Available at: [Link]
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1,2,3,6-TETRAHYDRO- BENZALDEHYDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. Available at: [Link]
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Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05). Available at: [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]
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Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019-06-18). Available at: [Link]
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A Senior Application Scientist's Guide to Handling 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safe handling practices is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be constructed by examining the hazards associated with its core chemical structures: the thiophene ring and the aldehyde functional group. This document synthesizes procedural guidance from established safety data for analogous compounds to ensure you can operate with confidence and security.
Hazard Analysis: A Proactive Approach to Safety
Understanding the "why" behind safety protocols is paramount. The hazard profile of this compound is inferred from related molecules. The parent compound, 1-Benzothiophene-3-carbaldehyde, is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Aldehydes as a class are reactive organic compounds that can be hazardous upon exposure, potentially affecting lung function even at low levels.[3][4] The thiophene moiety, present in this compound, suggests a need for caution regarding flammability.[5] Therefore, a comprehensive safety strategy must address risks of dermal and ocular exposure, respiratory irritation, and potential flammability.
Inferred Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
| Flammable Liquids | Category 2 (for related thiophenes) | H225: Highly flammable liquid and vapour | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The following recommendations are based on a synthesis of best practices for handling thiophene and aldehyde-containing compounds.[7]
| PPE Category | Recommended Equipment | Rationale for Selection |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) . Ensure gloves are of a suitable thickness and are inspected before use. | Aldehyde solutions can penetrate some glove materials; nitrile and butyl rubber offer superior resistance.[4] Always check the manufacturer's glove compatibility data for the specific solvents being used. |
| Eye Protection | Chemical safety goggles and a full-face shield . | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[2][7] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat or a chemical-resistant apron . For larger quantities, a chemical-resistant suit is advisable. | Prevents contact with clothing and skin, minimizing the risk of skin irritation.[7] |
| Respiratory Protection | Work within a certified chemical fume hood . If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Aldehydes and thiophene derivatives can cause respiratory irritation.[2][3] Engineering controls like a fume hood are the primary method to control inhalation exposure. |
Operational Protocol: From Benchtop to Disposal
A systematic workflow is crucial for safe and reproducible research. The following step-by-step guide outlines the key phases of handling this compound.
Pre-Experiment Preparation
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Fume Hood Verification : Ensure the chemical fume hood is operational and the sash is at the appropriate working height to ensure proper airflow.[8]
-
Gather Materials : Assemble all necessary PPE, spill cleanup materials, and waste containers in advance.
-
Inert Atmosphere : For storage and reactions sensitive to oxidation, consider the use of an inert atmosphere, such as nitrogen or argon, as aldehydes can autoxidize.[9]
Handling and Experimental Work
-
Dispensing : Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust particles.[10]
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly.
-
Reaction Conditions : Keep containers tightly closed when not in use.[11] Store away from heat, sparks, or open flames, and be mindful of incompatible materials such as strong oxidizing agents.[5][11]
Spill Management
Accidents can happen, but a prepared response minimizes risk.
-
Minor Spills : For small liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[12] For solid spills, carefully sweep up the material.
-
Decontamination : Clean the spill area with soap and water.[9] For aldehyde spills, cleaning with cold water is also recommended.[13]
-
Waste Disposal : Place all contaminated materials, including absorbent and used PPE, into a sealed, labeled container for hazardous waste disposal.[13]
-
Major Spills : In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Waste Disposal
Proper disposal is a critical final step.
-
Chemical Waste : Unused material and reaction waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[10] Do not pour chemical waste down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.[13]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent; the rinsate should be collected as hazardous waste.[10] The rinsed container can then be offered for recycling or reconditioning.
Emergency Procedures: First Aid
In case of exposure, immediate and correct first aid is vital.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. | [10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. | [9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [9][10] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. | [10] |
By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety.
References
-
1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Aldehydes exposure analysis | RPS. (n.d.). Retrieved from [Link]
-
Acetaldehyde - Stanford University. (n.d.). Retrieved from [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (2015, August 18). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 4. homework.study.com [homework.study.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.gov [osha.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. echemi.com [echemi.com]
- 11. fishersci.ca [fishersci.ca]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
